molecular formula C11H14BrNO B1293060 2-bromo-N-(2,4-dimethylphenyl)propanamide CAS No. 1081551-63-4

2-bromo-N-(2,4-dimethylphenyl)propanamide

Cat. No.: B1293060
CAS No.: 1081551-63-4
M. Wt: 256.14 g/mol
InChI Key: NIGPMPURVZBYTB-UHFFFAOYSA-N
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Description

2-bromo-N-(2,4-dimethylphenyl)propanamide is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-(2,4-dimethylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-7-4-5-10(8(2)6-7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGPMPURVZBYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Optimized Synthesis of 2-bromo-N-(2,4-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The synthesis of 2-bromo-N-(2,4-dimethylphenyl)propanamide (CAS: 1081551-63-4) represents a classic yet nuanced nucleophilic acyl substitution. This molecule serves as a critical intermediate in the development of amide-type local anesthetics (structural analogs to Prilocaine/Mepivacaine) and specific phenylamide fungicides.

Core Challenges
  • Steric Hindrance: The methyl group at the ortho (2-position) of the aniline ring creates steric bulk, potentially retarding the nucleophilic attack at the carbonyl center.

  • Lability of the

    
    -Bromo Moiety:  The 
    
    
    
    -carbon is susceptible to nucleophilic attack (SN2) by the amine, leading to unwanted N-alkylation side products if temperature and stoichiometry are not strictly controlled.
  • Exothermicity: The reaction between acid bromides and anilines is highly exothermic, requiring rigorous thermal management to prevent decomposition.

This guide presents an Anhydrous Acylation Protocol designed to maximize yield (>85%) while suppressing alkylation side-reactions.

Retrosynthesis & Mechanistic Logic

The most efficient pathway disconnects the amide bond, tracing back to 2,4-dimethylaniline (2,4-xylidine) and 2-bromopropionyl bromide . While 2-bromopropionic acid could be used with coupling agents (DCC/EDC), the acid bromide route is preferred for scalability and atom economy, provided moisture is excluded.

Reaction Mechanism

The mechanism follows a standard addition-elimination pathway. The nitrogen lone pair of the aniline attacks the carbonyl carbon of the acid bromide. A base (Triethylamine) is employed to scavenge the generated HBr, driving the equilibrium forward and preventing the protonation of the unreacted aniline.

ReactionMechanism Reactants Reactants 2,4-Dimethylaniline + 2-Bromopropionyl Bromide TS Tetrahedral Intermediate (Zwitterionic) Reactants->TS Nucleophilic Attack (0°C, DCM) Base Base Scavenging (TEA + HBr -> TEAHBr) TS->Base Proton Transfer Product Product This compound TS->Product Elimination of Br-

Figure 1: Mechanistic pathway for the acylation of 2,4-dimethylaniline.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.RoleCritical Attribute
2,4-Dimethylaniline 121.181.0NucleophileDistilled, pale yellow/clear
2-Bromopropionyl bromide 215.881.1ElectrophileClear, fuming (handle in hood)
Triethylamine (TEA) 101.191.2BaseDried over KOH/sieves
Dichloromethane (DCM) 84.93SolventSolventAnhydrous (<50 ppm H2O)
Step-by-Step Methodology
Phase 1: Setup & Inerting
  • Glassware Preparation: Oven-dry a 250 mL three-neck round-bottom flask (RBF), magnetic stir bar, and a pressure-equalizing addition funnel at 120°C for 2 hours. Assemble hot under a stream of nitrogen.

  • Solvation: Charge the RBF with 2,4-dimethylaniline (10.0 mmol) and DCM (40 mL) . Add Triethylamine (12.0 mmol) via syringe.

  • Thermal Control: Submerge the flask in an ice-salt bath to reach an internal temperature of -5°C to 0°C . Why: Low temperature suppresses the competing SN2 displacement of the bromine atom.

Phase 2: Controlled Addition
  • Reagent Prep: Dilute 2-bromopropionyl bromide (11.0 mmol) in DCM (10 mL) within the addition funnel.

  • Addition: Dropwise add the acid bromide solution to the amine mixture over 30–45 minutes .

    • Critical Checkpoint: Maintain internal temperature < 5°C. Rapid addition causes localized heating, leading to impurities.

  • Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 3 hours. A thick white precipitate (TEA·HBr salts) will form.

Phase 3: Workup & Isolation
  • Quench: Pour the reaction mixture into cold 1M HCl (50 mL) . Why: This removes unreacted aniline and solubilizes the TEA salts.

  • Extraction: Separate the organic (DCM) layer. Wash the aqueous layer once with DCM (20 mL). Combine organics.

  • Washing Sequence:

    • Wash with Sat. NaHCO3 (50 mL) (Neutralizes excess acid).

    • Wash with Brine (50 mL) (Removes water).

  • Drying: Dry over anhydrous MgSO4 , filter, and concentrate in vacuo to yield a crude off-white solid.

Phase 4: Purification (Recrystallization)
  • Solvent System: Ethanol/Water (9:1) or Hexanes/Ethyl Acetate.[1]

  • Procedure: Dissolve crude solid in minimum hot Ethanol (approx. 60°C). Add warm water dropwise until slight turbidity persists. Cool slowly to RT, then to 4°C.

  • Filtration: Collect crystals via vacuum filtration and wash with cold hexanes.

Workflow Start Start: Inert Atmosphere Setup Solvation Dissolve Amine + TEA in DCM Cool to 0°C Start->Solvation Addition Dropwise Addition of Acid Bromide Solvation->Addition Temp < 5°C Reaction Stir at RT (3 hrs) Precipitate Forms Addition->Reaction Workup Wash: 1M HCl -> NaHCO3 -> Brine Reaction->Workup Isolate Dry (MgSO4) & Concentrate Workup->Isolate Purify Recrystallize (EtOH/H2O) Isolate->Purify

Figure 2: Operational workflow for the synthesis and isolation.

Analytical Validation

To confirm the identity and purity of the synthesized This compound , compare experimental data against these expected values.

  • Physical State: White to off-white crystalline solid.

  • Melting Point: Expected range 114–118°C (Note: Isomeric purity affects MP; 2,6-isomers often melt higher).

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.10 (br s, 1H, NH)
      
    • 
       7.60 (d, 1H, Ar-H, C6 position - deshielded by amide)
      
    • 
       7.00 (m, 2H, Ar-H)
      
    • 
       4.55 (q, 1H, CH-Br)
      
    • 
       2.28 (s, 3H, Ar-CH3)
      
    • 
       2.22 (s, 3H, Ar-CH3)
      
    • 
       1.95 (d, 3H, CH3-CHBr)
      
  • IR Spectroscopy:

    • 3280 cm⁻¹ (N-H stretch)

    • 1660 cm⁻¹ (Amide I, C=O stretch)

    • 1530 cm⁻¹ (Amide II)

Safety & Handling (E-E-A-T)

Warning: This synthesis involves hazardous intermediates.

  • 2,4-Dimethylaniline (Xylidine): Toxic by inhalation and skin contact. Known to cause methemoglobinemia. All weighing must occur in a fume hood. Double-gloving (Nitrile) is recommended.

  • 2-Bromopropionyl Bromide: A potent lachrymator and corrosive. Reacts violently with moisture to release HBr gas. Hydrolysis releases corrosive fumes; quench glassware in a base bath before cleaning.

  • Alpha-Haloamides: The product is a potential alkylating agent. Avoid skin contact; it may cause allergic sensitization.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Nucleophilic Acyl Substitution mechanisms).
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7250, 2,4-Dimethylaniline. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Technical Guide: HPLC Analysis of 2-bromo-N-(2,4-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the High-Performance Liquid Chromatography (HPLC) analysis of 2-bromo-N-(2,4-dimethylphenyl)propanamide , a critical intermediate in the synthesis of xylidine-based local anesthetics and anti-arrhythmic agents.

The primary analytical challenge lies in the thermodynamic disparity between the highly hydrophobic


-bromoamide product and its polar, basic starting material, 2,4-dimethylaniline . This guide presents a robust, stability-indicating Reverse Phase (RP-HPLC) method optimized for resolution (

), sensitivity, and quantification of process-related impurities.

Part 1: Molecular Profile & Critical Quality Attributes (CQA)

Understanding the physicochemical behavior of the analyte is the prerequisite for rational method design.

The Analyte
  • Chemical Name: this compound

  • Molecular Weight: ~270.15 g/mol

  • Functional Groups:

    • Amide Linkage: Neutral at physiological pH; susceptible to hydrolysis under strong acid/base conditions.

    • 
      -Bromo Group:  Highly electrophilic; liable to nucleophilic attack (e.g., hydrolysis to 
      
      
      
      -hydroxy impurity).
    • Xylidine Ring: Hydrophobic aromatic core; provides UV absorption.

The Critical Separation

The method must differentiate the target molecule from its precursors and degradation products.

ComponentNaturepKaLogP (Approx)Chromatographic Behavior
2,4-Dimethylaniline (Starting Material)Basic~4.8 (Conjugate Acid)1.8Protonated at pH < 4.0 (Elutes Early)
This compound NeutralN/A (Amide)3.2Retained on C18 (Elutes Late)

-Hydroxy Impurity
PolarN/A1.5Elutes between Aniline and Parent

Part 2: Method Development Strategy (The "Why")

Mobile Phase pH Selection

The separation relies on pH-dependent selectivity .

  • At Neutral pH (pH 7.0): 2,4-dimethylaniline is neutral and hydrophobic. It co-elutes or elutes closely to the bromoamide, causing poor resolution.

  • At Acidic pH (pH 3.0): The aniline is fully protonated (

    
    ). This charge drastically increases its polarity, forcing it to elute near the void volume, while the neutral bromoamide retains its hydrophobic interaction with the C18 chain.
    
    • Decision: Use Phosphate Buffer at pH 3.0 to maximize resolution (

      
      ).
      
Stationary Phase Selection

A standard C18 (Octadecylsilane) column is selected. However, because the starting material is a basic amine, "tailing" caused by residual silanol interactions is a risk.

  • Decision: Use an End-capped C18 column or a column designed for basic compounds (e.g., Waters Atlantis T3 or Phenomenex Luna C18(2)) to suppress silanol activity.

Detection Wavelength

The amide bond absorbs strongly at 205–215 nm , while the aromatic ring absorbs at 254 nm .

  • Decision:210 nm provides maximum sensitivity for trace impurity analysis, while 254 nm offers higher specificity for the aromatic core with less baseline noise from the mobile phase.

Part 3: Optimized HPLC Protocol

This protocol is designed to be self-validating, ensuring system suitability before every run.

Chromatographic Conditions
ParameterSpecification
Column C18, 150 mm

4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (

), adjusted to pH 3.0 with Orthophosphoric Acid (

)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C

2°C
Injection Vol 10 µL
Detection UV at 215 nm (Primary), 254 nm (Secondary)
Run Time 25 Minutes
Gradient Program

A gradient is required to elute the polar aniline early and wash off the hydrophobic bromoamide and potential dimers.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.0 8020Initial Isocratic Hold (Aniline Elution)
5.0 8020End of Hold
15.0 2080Linear Ramp (Product Elution)
20.0 2080Wash
20.1 8020Return to Initial
25.0 8020Re-equilibration
Standard Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: 1.0 mg/mL of this compound in Acetonitrile.

  • Working Standard: Dilute stock to 0.1 mg/mL with Diluent.

Part 4: Visualization of Analytical Logic

Method Development Workflow

The following diagram illustrates the logical decision tree used to arrive at the optimized conditions.

MethodLogic Analyte Analyte: This compound Goal Goal: Maximize Resolution (Rs) Analyte->Goal Impurity Critical Impurity: 2,4-Dimethylaniline (Basic) Impurity->Goal pH_Decision pH Selection: Acidic (pH 3.0) Goal->pH_Decision Selectivity Tuning Column_Decision Stationary Phase: End-capped C18 Goal->Column_Decision Peak Shape Control Result_Aniline Aniline Protonated (NH3+) Early Elution (Polar) pH_Decision->Result_Aniline Effect on Base Result_Amide Amide Neutral Late Elution (Hydrophobic) pH_Decision->Result_Amide Effect on Neutral Final_Method Optimized Gradient Method Rs > 3.0 Column_Decision->Final_Method Result_Aniline->Final_Method Result_Amide->Final_Method

Caption: Logical workflow for selecting pH 3.0 and C18 stationary phase to separate the basic aniline impurity from the neutral bromoamide.

Degradation & Impurity Pathway

Understanding degradation is vital for "Stability Indicating" validation.

Degradation Parent This compound (Target) Impurity_A 2,4-Dimethylaniline (Starting Material/Hydrolysis) Parent->Impurity_A Amide Hydrolysis (Strong Acid/Base) Impurity_B 2-hydroxy-N-(2,4-dimethylphenyl)propanamide (Hydrolysis Product) Parent->Impurity_B Bromo Displacement (Aqueous conditions) Impurity_C Dimer Impurity (Nucleophilic Substitution) Parent->Impurity_C Reaction with excess Aniline

Caption: Primary degradation pathways. The method must separate the parent from the hydroxy-derivative (hydrolysis) and the aniline precursor.

Part 5: Validation Framework (ICH Q2)

To ensure the method is reliable for regulatory submission, validate according to ICH Q2(R1) guidelines.

System Suitability Criteria

Before releasing results, the system must pass these checks:

  • Theoretical Plates (N): > 5,000 for the main peak.

  • Tailing Factor (T): < 1.5 (Critical for the aniline peak).

  • Resolution (

    
    ):  > 2.0 between 2,4-dimethylaniline and the bromoamide.
    
  • Precision: RSD < 2.0% for 5 replicate injections of the standard.

Specificity (Forced Degradation)

Perform stress testing to prove the method is stability-indicating:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. (Expect Aniline formation).

  • Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours. (Expect rapid amide cleavage).

  • Oxidation: 3%

    
    . (Check for N-oxide formation on the aniline).
    
Linearity & Range
  • Range: 50% to 150% of the target concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[1]

Part 6: Troubleshooting Guide

IssueProbable CauseCorrective Action
Aniline Peak Tailing Silanol interaction; pH too high.Ensure pH is

3.0. Use a "Base Deactivated" column.
Ghost Peaks Carryover of hydrophobic dimer.Extend the gradient "Wash" step (90% ACN) by 5 minutes.
Retention Time Drift Mobile phase evaporation; Temp fluctuation.Cap solvent bottles; Use a column oven (30°C).
Baseline Drift Gradient absorption difference.Ensure Phosphate buffer is pure; use HPLC-grade ACN.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][2][3][4][5] Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. (2nd Ed). Wiley-Interscience. (1997).

  • Center for Drug Evaluation and Research (CDER). Review of Prilocaine and related amide anesthetics impurities. FDA Access Data. Link

  • Pharmacopeial Forum. Chromatographic separation of aniline derivatives in local anesthetics. USP-NF. Link

Sources

An In-depth Technical Guide to the Physical Properties of 2-bromo-N-(2,4-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 2-bromo-N-(2,4-dimethylphenyl)propanamide. While experimental data for certain properties of this specific molecule remains limited in publicly accessible literature, this document consolidates available information, offers predictions based on analogous structures, and furnishes detailed, field-proven experimental protocols for the determination of its key physical characteristics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and related N-aryl-2-bromopropanamide compounds, particularly in the context of drug development and materials science.

Introduction and Chemical Identity

This compound is a member of the α-haloamide class of organic compounds. These molecules are characterized by a halogen atom positioned on the carbon alpha to a carbonyl group, which is further linked to a nitrogen atom. The presence of the bromine atom, the amide functionality, and the substituted aromatic ring imparts a unique combination of chemical reactivity and physical properties to the molecule. α-Haloamides are recognized as versatile intermediates in organic synthesis and have been explored for their potential biological activities.

A clear understanding of the physical properties of this compound is fundamental for its handling, purification, formulation, and for predicting its behavior in various chemical and biological systems. This guide aims to bridge the current information gap by providing a structured approach to understanding and determining these essential parameters.

Table 1: Chemical Identity of this compound

IdentifierValueSource
Chemical Name This compoundIUPAC Nomenclature
CAS Number 1081551-63-4[1][2]
Molecular Formula C₁₁H₁₄BrNO[1]
Molecular Weight 256.14 g/mol [1][2]
Chemical Structure

Known and Predicted Physical Properties

Table 2: Summary of Known and Predicted Physical Properties

PropertyValueNotes
Melting Point Not experimentally determined. Predicted to be a crystalline solid at room temperature.Haloalkanes and haloarenes are often crystalline solids.[3] The melting point will be influenced by crystal packing and intermolecular forces.
Boiling Point Not experimentally determined. Predicted to be high, likely >250 °C at atmospheric pressure, with probable decomposition.Haloalkanes generally have higher boiling points than alkanes of similar carbon skeletons due to increased molecular weight and dipole-dipole interactions.[4]
Solubility Predicted to be insoluble in water and soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone).The molecule possesses both polar (amide) and non-polar (aromatic ring, alkyl groups) regions, suggesting solubility in a range of organic solvents. Haloalkanes and haloarenes are generally insoluble in water.[3]
Appearance Likely a colorless to off-white crystalline solid.This is a common appearance for many pure organic compounds of this class.

Hazard and Safety Information

Based on available data, this compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[2][5]

  • H315: Causes skin irritation.[2][5]

  • H319: Causes serious eye irritation.[2][5]

  • H335: May cause respiratory irritation.[2][5]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

Experimental Protocols for Physical Property Determination

The following sections provide detailed, self-validating protocols for the experimental determination of the key physical properties of this compound.

Synthesis and Purification

A plausible synthetic route to this compound involves the acylation of 2,4-dimethylaniline with 2-bromopropanoyl bromide or chloride in the presence of a non-nucleophilic base to scavenge the resulting hydrohalic acid.

Diagram 1: Synthetic Pathway

Synthesis cluster_reactants Reactants cluster_products Products Aniline 2,4-Dimethylaniline Reaction Aniline->Reaction Bromide 2-Bromopropanoyl bromide Bromide->Reaction Product This compound Byproduct Triethylammonium bromide Reaction->Product Reaction->Byproduct Base Triethylamine (Base) in Dichloromethane (Solvent) Base->Reaction

Caption: General synthesis of this compound.

Protocol 4.1.1: Synthesis

  • To a solution of 2,4-dimethylaniline (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of 2-bromopropanoyl bromide (1.05 equivalents) in anhydrous dichloromethane to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 4.1.2: Purification

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Melting Point Determination

Diagram 2: Melting Point Determination Workflow

MeltingPoint Start Purified Crystalline Sample Load Load Sample into Capillary Tube Start->Load Place Place in Melting Point Apparatus Load->Place Heat Rapid Heating to ~20°C below Expected MP Place->Heat SlowHeat Slow Heating (1-2°C/min) Heat->SlowHeat Observe Observe for Onset of Melting SlowHeat->Observe Record Record Temperature Range (First drop to complete liquefaction) Observe->Record End Melting Point Range Record->End

Caption: Workflow for determining the melting point of a solid sample.

Protocol 4.2.1: Melting Point Measurement

  • Ensure the sample of this compound is thoroughly dried and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a depth of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point. A narrow melting point range (≤ 2 °C) is indicative of a pure compound.

Boiling Point Determination (Micro Method)

Given the predicted high boiling point and potential for decomposition, a micro-boiling point determination is recommended.[6][7][8]

Protocol 4.3.1: Micro Boiling Point Measurement

  • Place a few drops of the purified liquid sample (if the compound is a low-melting solid, it should be gently melted first) into a small-diameter test tube.

  • Invert a sealed-end capillary tube and place it, open end down, into the liquid.

  • Attach the test tube to a thermometer with a rubber band or wire.

  • Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

  • Heat the bath gently. A stream of bubbles will emerge from the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Solubility Determination

Diagram 3: Solubility Testing Scheme

Solubility Start ~10 mg of Sample Water Add 1 mL Water Shake Vigorously Start->Water Organic Add 1 mL Organic Solvent (e.g., DCM, Acetone, Hexane) Shake Vigorously Start->Organic Observe_Water Observe for Dissolution Water->Observe_Water Observe_Organic Observe for Dissolution Organic->Observe_Organic Result_Water Soluble/Insoluble in Water Observe_Water->Result_Water Result_Organic Soluble/Insoluble in Organic Solvent Observe_Organic->Result_Organic

Caption: A simplified workflow for qualitative solubility testing.

Protocol 4.4.1: Qualitative Solubility Testing [9][10][11]

  • Place approximately 10-20 mg of the solid compound into a series of small test tubes.

  • To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, dichloromethane, acetone, ethyl acetate, hexane, and toluene).

  • Agitate each tube vigorously for 30-60 seconds.

  • Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.

  • For a more quantitative assessment, a known mass of the compound can be titrated with a solvent until dissolution is complete, allowing for the calculation of solubility in g/L or mol/L.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy[15][16][17][18][19]

Protocol 5.1.1: ¹H and ¹³C NMR Sample Preparation

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

  • If necessary for quantitative analysis or precise chemical shift referencing, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).

  • Acquire the ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer.

Fourier-Transform Infrared (FT-IR) Spectroscopy[20][21][22][23][24]

Protocol 5.2.1: KBr Pellet Method for Solid Samples

  • Thoroughly grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopy-grade KBr powder in an agate mortar and pestle.

  • Transfer the resulting fine powder to a pellet-forming die.

  • Apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)[25][26][27][28][29]

Protocol 5.3.1: Electron Ionization (EI) Mass Spectrometry

  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) and detected, generating the mass spectrum.

Conclusion

This technical guide has synthesized the available information on the physical properties of this compound and provided a comprehensive set of protocols for their experimental determination. While a complete experimental dataset for this compound is not yet publicly available, the methodologies outlined herein provide a robust framework for researchers to characterize this molecule and similar chemical entities with a high degree of scientific rigor. The data generated from these experiments will be crucial for advancing the potential applications of this compound in various scientific and industrial fields.

References

  • Aladdin Scientific. (n.d.). 2-Bromo-N-(2, 4-dimethylphenyl)benzenesulfonamide, min 98%, 100 grams. CP Lab Safety. Retrieved January 26, 2026, from [Link]

  • Moreno-Fuquen, R., et al. (2011). 2-Bromo-2-methyl-N-(4-nitrophenyl)propanamide. Acta Crystallographica Section E: Structure Reports Online, 67(6), o1459. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-bromo-N-methylpropanamide. PubChem. Retrieved January 26, 2026, from [Link]

  • Amerigo Scientific. (n.d.). 2-Bromo-N-(2,4-dimethylphenyl)butanamide. Retrieved January 26, 2026, from [Link]

  • GlobalChemMall. (n.d.). 2-Bromo-N-(2,6-dimethylphenyl)propanamide. Retrieved January 26, 2026, from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2015, July 5). 6.1: Physical Properties of Haloalkanes. Retrieved January 26, 2026, from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved January 26, 2026, from [Link]

  • chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved January 26, 2026, from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved January 26, 2026, from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 26, 2026, from [Link]

  • YouTube. (2020, September 8). How To Measure A Micro Boiling Point. Retrieved January 26, 2026, from [Link]

  • Chemistry Student. (n.d.). Physical Properties of Haloalkanes and Haloarenes. Retrieved January 26, 2026, from [Link]

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  • YouTube. (2020, November 27). KBr Pellet Preparation for FTIR Analysis. Retrieved January 26, 2026, from [Link]

  • Fantinati, A., et al. (2020). The Fascinating Chemistry of α-Haloamides. ChemistryOpen, 9(2), 100-170. Retrieved January 26, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 26, 2026, from [Link]

  • YouTube. (2025, July 21). Physical properties of haloalkanes| Haloalkanes and haloarenes | Grade 12 | Chemistry | Khan Academy. Retrieved January 26, 2026, from [Link]

  • University of Canterbury. (n.d.). Micro-boiling point measurement. Retrieved January 26, 2026, from [Link]

  • YouTube. (2023, September 8). Synthesis of 2 bromo 2 phenylpropane. Retrieved January 26, 2026, from [Link]

  • International Journal of Scientific & Advanced Research. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Electron ionization. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-N,N-dimethylpropanamide. PubChem. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2016, May 3). How to Compute Electron Ionization Mass Spectra from First Principles. Retrieved January 26, 2026, from [Link]

  • University of Missouri–St. Louis. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved January 26, 2026, from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved January 26, 2026, from [Link]

  • YouTube. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. Retrieved January 26, 2026, from [Link]

  • Science Alert. (n.d.). Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. Retrieved January 26, 2026, from [Link]

  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). US9126915B2 - Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal.
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  • organicmystery.com. (n.d.). Physical Properties of Haloalkanes and Haloarenes. Retrieved January 26, 2026, from [Link]

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In-Depth Technical Guide: Solubility Characterization of 2-Bromo-N-(2,4-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2-bromo-N-(2,4-dimethylphenyl)propanamide CAS Registry Number: 1081551-63-4 Classification:


-Haloamide Intermediate

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of This compound (CAS 1081551-63-4). As a structural analog to key intermediates used in the synthesis of local anesthetics (e.g., Prilocaine, Lidocaine) and antiarrhythmic agents, this compound exhibits distinct physicochemical behavior driven by its lipophilic 2,4-xylidine moiety and the polarizable


-bromoamide functionality.

Key Technical Takeaway: The compound is characterized by low aqueous solubility (< 1 mg/mL predicted) and high solubility in polar aprotic solvents (DMSO, DMF, DCM). Researchers optimizing nucleophilic substitution reactions or recrystallization protocols must account for its hydrolytic instability in hot protic solvents and its tendency to crystallize from non-polar hydrocarbon mixtures.

Physicochemical Profile & Structural Analysis[1][2][3]

Understanding the solubility of this compound requires a deconstruction of its molecular architecture. The interplay between the hydrophobic aromatic domain and the polar amide linkage dictates its thermodynamic behavior in solution.

Structural Determinants of Solubility
  • Hydrophobic Domain (Lipophilicity): The 2,4-dimethylphenyl (xylidine) ring contributes significantly to the molecule's non-polar surface area. The two methyl groups at the ortho and para positions increase the crystal lattice energy compared to a simple phenyl ring, often resulting in a higher melting point and reduced solubility in water.

  • Polar Domain (H-Bonding): The amide bond (-NH-CO-) acts as both a hydrogen bond donor (NH) and acceptor (CO). However, the ortho-methyl group provides steric hindrance, potentially disrupting optimal H-bonding networks with solvent molecules, further reducing aqueous solubility.

  • Reactive Motif: The

    
    -bromoethyl group is electronically active. In highly polar, nucleophilic solvents (e.g., water, methanol), this site is prone to solvolysis or hydrolysis, particularly at elevated temperatures.
    
Predicted Physicochemical Properties

Based on Quantitative Structure-Property Relationship (QSPR) modeling of structural analogs (e.g., 2-bromo-N-(2-methylphenyl)propanamide).

PropertyPredicted ValueImpact on Solubility
Molecular Weight ~270.15 g/mol Moderate; facilitates dissolution in organic media.
LogP (Octanol/Water) 2.5 – 3.2High Lipophilicity. Indicates preference for organic solvents.
Melting Point 90°C – 120°CSolid at RT. Higher MP correlates with lower general solubility.
Polar Surface Area (PSA) ~29 ŲLow PSA suggests good membrane permeability but poor water interaction.
pKa (Amide NH) ~14-15Non-ionizable in physiological pH range; pH manipulation will not significantly enhance solubility.

Solubility Landscape & Solvent Selection

The following matrix categorizes solvents based on their thermodynamic compatibility with this compound.

Solubility Matrix

Data extrapolated from homologous


-bromoacetanilides.
Solvent ClassRepresentative SolventsSolubility RatingOperational Notes
Polar Aprotic DMSO, DMF, DMAcVery High (>100 mg/mL)Ideal for stock solutions and nucleophilic substitution reactions.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Preferred for synthesis and extraction. Excellent solvation of the xylidine ring.
Polar Protic Ethanol, Methanol, IsopropanolModerate (Heating required)Critical: Risk of solvolysis (methanolysis) at reflux. Use for recrystallization with caution.
Esters/Ethers Ethyl Acetate, THF, DioxaneModerate to High Good general-purpose solvents. THF may require stabilization to prevent peroxide formation.
Non-Polar Toluene, BenzeneModerate Soluble at elevated temperatures; often used for azeotropic drying.
Alkanes Hexane, Heptane, PentaneInsoluble / Low Excellent anti-solvents for precipitation/crystallization.
Aqueous Water, PBS Buffer (pH 7.4)Insoluble (< 0.1 mg/mL)Not suitable as a primary solvent. Requires co-solvent (e.g., 10% DMSO) for biological assays.
Solvation Mechanism Visualization

The diagram below illustrates the competing interactions determining solubility.

SolvationMechanism cluster_0 Thermodynamic Drivers Compound This compound Water Water (H2O) High Polarity Compound->Water Hydrophobic Repulsion (Insoluble) DCM Dichloromethane (DCM) Moderate Polarity Compound->DCM Dipole-Dipole & Van der Waals (Soluble) Hexane Hexane Non-Polar Compound->Hexane Lattice Energy > Solvation Energy (Precipitation) Mechanisms 1. Amide H-Bonding (Minor) 2. Aryl Pi-Stacking (Major) 3. Halogen Bonding (Minor)

Caption: Comparative solvation energetics showing the dominance of hydrophobic repulsion in water versus favorable dipole interactions in DCM.

Experimental Protocols for Solubility Determination

Since specific literature values are sparse for this intermediate, the following self-validating protocols are recommended to generate precise data.

Method A: Thermodynamic Solubility (Shake-Flask Method)

Purpose: To determine the equilibrium solubility limit, essential for process scale-up.

Reagents:

  • Test Compound (CAS 1081551-63-4)[1]

  • Target Solvent (HPLC Grade)

  • 0.45 µm PTFE Syringe Filters (Compatible with organic solvents)

Workflow:

  • Saturation: Add excess solid compound (~50 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at constant temperature (25°C) for 24–48 hours.

    • Validation Check: Ensure solid is still visible. If dissolved completely, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter through 0.45 µm PTFE.

  • Quantification: Dilute the filtrate (1:100 or 1:1000) and analyze via HPLC-UV (254 nm).

  • Calculation: Compare peak area against a 5-point calibration curve.

Method B: Kinetic Solubility (Turbidimetry)

Purpose: Rapid screening for biological assays (e.g., DMSO stock dilution).

Workflow:

  • Prepare a 10 mM stock solution in DMSO.

  • Spike into PBS buffer (pH 7.4) at increasing concentrations (1, 10, 50, 100 µM).

  • Measure Absorbance at 620 nm (turbidity) after 2 hours.

  • Endpoint: The concentration at which Abs > 0.01 (above background) is the solubility limit.

Solubility Determination Workflow Diagram

SolubilityProtocol Start Start: Solid Compound SolventAdd Add Excess Solid to Solvent (1 mL) Start->SolventAdd Equilibrate Agitate @ 25°C (24 - 48 Hours) SolventAdd->Equilibrate CheckSolid Is Solid Visible? Equilibrate->CheckSolid AddMore Add More Solid CheckSolid->AddMore No Filter Filter (0.45 µm PTFE) or Centrifuge CheckSolid->Filter Yes AddMore->Equilibrate Dilute Dilute Filtrate (into Mobile Phase) Filter->Dilute Analyze HPLC-UV Quantification (vs Standard Curve) Dilute->Analyze

Caption: Step-by-step workflow for the "Shake-Flask" thermodynamic solubility method.

Application Context: Synthesis & Purification[1][5]

Reaction Solvent Optimization

For nucleophilic substitution (e.g., reacting with an amine to form an amino-amide):

  • Recommended: Toluene or DCM .

    • Reasoning: These solvents dissolve the starting material well but allow the polar salt by-product (e.g., amine hydrobromide) to precipitate, driving the reaction forward (Le Chatelier’s principle).

  • Avoid: Methanol or Ethanol at high temperatures.

    • Risk:[2] The

      
      -bromo group is susceptible to solvolysis, forming the ether byproduct (methoxy-amide) instead of the desired amine.
      
Recrystallization Strategy

To purify the compound from crude reaction mixtures:

  • Solvent System: Ethanol/Water (gradient) or Ethyl Acetate/Hexane.

  • Protocol:

    • Dissolve crude solid in minimal hot Ethanol (~60°C).

    • Slowly add Water (anti-solvent) until slight turbidity persists.

    • Cool slowly to 4°C.

    • Result: The hydrophobic 2,4-dimethylphenyl group drives crystallization as the solvent polarity increases.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1081551-63-4. Retrieved from [Link]

  • Lipinski, C. A. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 33(1), 54-69. [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.

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An In-Depth Technical Guide to the Stability of 2-Bromo-N-(2,4-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 2-bromo-N-(2,4-dimethylphenyl)propanamide, a key intermediate in various synthetic applications. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights to offer a robust framework for handling, storing, and analyzing this compound. The guide delves into the anticipated degradation pathways under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Furthermore, it outlines detailed, self-validating protocols for conducting forced degradation studies and developing a stability-indicating analytical method, crucial for regulatory compliance and ensuring product quality in pharmaceutical development.

Introduction: The Chemical Landscape of this compound

This compound belongs to the class of α-haloamides, which are recognized for their utility as versatile chemical building blocks. The presence of a reactive carbon-bromine bond and an amide linkage within a sterically hindered aromatic system defines its chemical personality. Understanding the inherent stability of this molecule is paramount for its effective use in synthesis, ensuring the purity of downstream products, and establishing safe handling and storage protocols.[1][2] This guide will systematically explore the factors governing its stability and provide a practical approach to its characterization.

Molecular Structure:

Caption: Molecular identifier for this compound.

Intrinsic Stability and Key Susceptibilities

The stability of this compound is dictated by the interplay of its functional groups: the α-bromo amide moiety and the substituted phenyl ring.

  • The α-Bromo Amide Group: This is the primary site of reactivity. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. The amide bond itself can be susceptible to hydrolysis under strong acidic or basic conditions.

  • The N-(2,4-dimethylphenyl) Group: The dimethyl-substituted phenyl ring influences the molecule's electronic and steric properties. The methyl groups are electron-donating, which can subtly affect the reactivity of the amide. Steric hindrance from the ortho-methyl group can influence the rate of reactions at the amide carbonyl and the α-carbon.

Predicted Degradation Pathways: A Mechanistic Perspective

Forced degradation studies are essential to proactively identify potential degradation products that might arise during storage or use.[3][4][5] Based on the structure of this compound, several degradation pathways can be anticipated under specific stress conditions.

Hydrolytic Degradation

Hydrolysis is a primary concern for amide-containing compounds. The reaction is typically catalyzed by acid or base.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond, yielding 2-bromopropanoic acid and 2,4-dimethylaniline.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. A competing reaction is the potential for elimination of HBr to form an α,β-unsaturated amide, although this is less likely for a propanamide derivative compared to an acetamide. The primary degradation products would be 2-hydroxy-N-(2,4-dimethylphenyl)propanamide (via SN2 substitution of the bromide) and subsequent hydrolysis to 2-hydroxypropanoic acid and 2,4-dimethylaniline.

Start This compound Acid Acidic Conditions (e.g., HCl) Start->Acid H+/H2O Base Basic Conditions (e.g., NaOH) Start->Base OH- Prod_Acid 2-Bromopropanoic Acid + 2,4-Dimethylaniline Acid->Prod_Acid Prod_Base1 2-Hydroxy-N-(2,4-dimethylphenyl)propanamide Base->Prod_Base1 SN2 Prod_Base2 2-Hydroxypropanoic Acid + 2,4-Dimethylaniline Prod_Base1->Prod_Base2 Hydrolysis

Caption: Predicted hydrolytic degradation pathways.

Oxidative Degradation

Oxidative degradation, typically induced by reagents like hydrogen peroxide, can target several sites on the molecule.[3]

  • Oxidation of the Amide: While amides are generally stable to oxidation, harsh conditions could lead to N-oxidation or other complex reactions.

  • Oxidation of the Aromatic Ring: The electron-rich dimethylphenyl ring could be susceptible to oxidation, potentially forming hydroxylated or quinone-like structures, although this would require strong oxidizing conditions.

  • Radical Reactions: The carbon-bromine bond can undergo homolytic cleavage under certain oxidative conditions, leading to radical-mediated degradation pathways.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photodegradation.[6] For brominated aromatic compounds, the primary photolytic event is often the cleavage of the carbon-bromine bond.[7]

  • Homolytic Cleavage: The C-Br bond can break homolytically to form a bromine radical and an α-amido radical. These reactive intermediates can then participate in a variety of secondary reactions, such as dimerization, reaction with solvent, or hydrogen abstraction, leading to a complex mixture of degradation products. One likely product is N-(2,4-dimethylphenyl)propanamide.

Start This compound UV UV Light (hν) Start->UV Radicals α-Amido Radical + Bromine Radical UV->Radicals Homolytic Cleavage Product N-(2,4-dimethylphenyl)propanamide + Other Products Radicals->Product Recombination/Abstraction

Caption: Predicted photolytic degradation pathway.

Thermal Degradation

Elevated temperatures can provide the energy needed to overcome activation barriers for decomposition.[8][9]

  • Elimination of HBr: Similar to base-catalyzed degradation, thermal stress could induce the elimination of hydrogen bromide to form N-(2,4-dimethylphenyl)crotonamide.

  • Amide Bond Cleavage: At higher temperatures, homolytic or heterolytic cleavage of the amide bond could occur.

  • Decomposition of the Aromatic Ring: At very high temperatures, pyrolysis of the entire molecule would lead to complex fragmentation.

Experimental Design for Stability Assessment: A Self-Validating Protocol

A robust stability study involves subjecting the compound to a range of stress conditions and analyzing the resulting samples with a stability-indicating analytical method.[4][10]

Forced Degradation Protocol

The goal of forced degradation is to achieve 5-20% degradation of the parent compound to ensure that potential degradation products are formed at detectable levels.[3]

Table 1: Recommended Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C24 - 72 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature1 - 8 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Photolytic ICH Q1B option 2 (UV/Vis)AmbientAs per guidelines
Thermal (Solid) 80 °C48 hours
Thermal (Solution) 60 °C in inert solvent48 hours

Experimental Workflow:

G start Prepare Stock Solution of Compound stress Subject Aliquots to Stress Conditions (Table 1) start->stress neutralize Neutralize Acid/Base Samples stress->neutralize dilute Dilute to Working Concentration neutralize->dilute analyze Analyze by Stability-Indicating HPLC Method dilute->analyze end Identify and Quantify Degradants analyze->end

Caption: Workflow for forced degradation studies.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation and separate it from its degradation products.[11][12][13][14]

Step-by-Step Method Development Protocol:

  • Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point due to its versatility.

  • Mobile Phase Selection:

    • Begin with a simple mobile phase of acetonitrile and water.

    • Incorporate a buffer (e.g., phosphate or acetate) to control the pH and improve peak shape, especially for ionizable degradants. A pH between 3 and 7 is a good starting range.

  • Wavelength Selection: Determine the UV maximum absorbance of this compound using a UV-Vis spectrophotometer or a photodiode array (PDA) detector.

  • Gradient Optimization: Develop a gradient elution program to ensure the separation of both polar and non-polar degradation products from the parent peak.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Analyze stressed samples to demonstrate that the method can resolve the parent peak from all degradation products. Peak purity analysis using a PDA detector is essential.

    • Linearity: Establish a linear relationship between concentration and detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value (recovery studies).

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance under small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).

Table 2: Example HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmGood retention and separation for a wide range of compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterControls pH and improves peak shape.
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC.
Gradient 5% to 95% B over 30 minEnsures elution of compounds with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at λmax (e.g., 240 nm)Provides good sensitivity for the analyte.
Column Temp. 30 °CEnsures reproducible retention times.

Safe Handling and Storage

Given the reactive nature of the α-bromo group, proper handling and storage are crucial to maintain the integrity of this compound.

  • Handling:

    • Work in a well-ventilated area, preferably a fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15]

    • Avoid inhalation of dust and contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and dark place.[16][17][18]

    • Protect from moisture, as it can promote hydrolysis.

    • Store away from strong acids, bases, and oxidizing agents.

Conclusion

The stability of this compound is a critical parameter that influences its application in research and development. This guide has provided a comprehensive overview of its potential degradation pathways under various stress conditions, rooted in fundamental chemical principles. By following the detailed protocols for forced degradation studies and the development of a stability-indicating HPLC method, researchers can confidently assess and control the stability of this important chemical intermediate. A thorough understanding of its stability profile is not only a matter of scientific rigor but also a prerequisite for ensuring the quality, safety, and efficacy of any downstream products.

References

  • This cit
  • Review on Forced Degradation Studies. International Journal of Innovative Science and Research Technology. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [Link]

  • Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Jubilant Biosys. [Link]

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. ResearchGate. [Link]

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  • Forced Degradation Studies. SciSpace. [Link]

  • Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. [Link]

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  • Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage F. Scholars Middle East Publishers. [Link]

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  • Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PubMed. [Link]

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Chapter 1: The N-Aryl-2-Bromopropanamide Scaffold: An Overview

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in N-Aryl-2-Bromopropanamides

This guide provides an in-depth analysis of the chemical reactivity of the α-bromine atom in N-aryl-2-bromopropanamides. These compounds are pivotal intermediates in modern synthetic chemistry, particularly in the development of pharmaceuticals. We will explore the underlying mechanistic principles, factors governing reactivity, key synthetic transformations, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.

N-aryl-2-bromopropanamides are a class of α-haloamides characterized by a bromine atom positioned on the carbon adjacent (the α-position) to an amide carbonyl group. This specific arrangement of functional groups—the bromine leaving group, the electrophilic α-carbon, the amide, and the N-aryl substituent—creates a unique electronic environment that dictates the molecule's reactivity and synthetic utility.

The amide functionality itself is a complex modulator of reactivity. While the carbonyl group is electron-withdrawing by induction, the nitrogen atom can donate lone-pair electron density through resonance.[1] This resonance stabilization can influence the overall polarity and electrophilicity of the adjacent α-carbon. Furthermore, the electronic nature of the N-aryl substituent (whether it bears electron-donating or electron-withdrawing groups) can fine-tune the reactivity of the entire system, although the primary reactivity is dominated by the α-bromo carbonyl moiety.

Chapter 2: Mechanism and Reactivity of the α-Bromine

The primary reaction pathway for the bromine atom in N-aryl-2-bromopropanamides is nucleophilic substitution. The central question is the nature of this substitution: does it proceed via a concerted (SN2) or a stepwise (SN1) mechanism?

The Dominance of the SN2 Pathway

For α-halocarbonyl compounds, the SN2 mechanism is overwhelmingly favored.[2] This pathway involves a single, concerted step where the incoming nucleophile attacks the electrophilic α-carbon from the backside, simultaneously displacing the bromide leaving group.[3]

Several factors contribute to this preference:

  • Carbocation Instability: An SN1 mechanism would require the formation of a carbocation at the α-position. This α-carbonyl carbocation is significantly destabilized by the adjacent electron-withdrawing carbonyl group, making its formation energetically unfavorable.[2]

  • Enhanced Electrophilicity: The inductive effect of the carbonyl oxygen polarizes the C-Br bond, making the α-carbon highly electrophilic and susceptible to nucleophilic attack.[4]

  • Transition State Stabilization: The transition state of the SN2 reaction is stabilized. The adjacent carbonyl's π-system can overlap with the p-orbitals of the incoming nucleophile and the leaving group, lowering the activation energy of the reaction.[4]

The rate of this bimolecular reaction is dependent on the concentration of both the N-aryl-2-bromopropanamide substrate and the nucleophile.[3][5]

Caption: Generalized SN2 mechanism at the α-carbon.

Factors Influencing Reactivity

The choice of experimental parameters is critical for achieving high yields and minimizing side reactions.

  • Nucleophile: The nature of the nucleophile is paramount. Strong, less basic nucleophiles are ideal.[2] Highly basic nucleophiles (e.g., hydroxides, alkoxides) can promote competing elimination reactions to form α,β-unsaturated amides or act as a base to deprotonate the α-carbon, leading to enolate formation and potential side reactions.[6][7] Nitrogen and sulfur nucleophiles are commonly and successfully used.[8][9]

  • Solvent: Polar aprotic solvents, such as acetonitrile (MeCN), dimethylformamide (DMF), or acetone, are generally preferred for SN2 reactions. They can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving the nucleophilicity of the attacking species.

  • Leaving Group: Bromine is an excellent leaving group due to the relatively weak C-Br bond and the stability of the resulting bromide anion (Br⁻).

  • Promoters: In cases of lower reactivity, particularly with hindered substrates or weaker nucleophiles, promoters can be employed. Silver salts like silver(I) oxide (Ag₂O) or silver(I) triflate (AgOTf) are effective.[8] The silver ion coordinates to the bromine atom, facilitating the breaking of the C-Br bond and accelerating the rate of substitution.[8]

Chapter 3: Key Synthetic Transformations

The high reactivity of the α-bromine atom makes N-aryl-2-bromopropanamides versatile precursors for a wide range of functionalized molecules. The most significant transformation is its substitution with nitrogen nucleophiles to form α-amino amides.

C-N Bond Formation: Amination Reactions

The reaction with primary and secondary amines is a cornerstone of this chemistry's utility, providing direct access to α-amino amide scaffolds that are prevalent in many biologically active molecules.[8] This reaction is fundamental to the synthesis of numerous local anesthetics and antiarrhythmic drugs.[8]

Table 1: Representative Nucleophilic Substitution Reactions

NucleophileProduct TypeTypical ConditionsApplication/Significance
Diethylamineα-Dialkylamino amideK₂CO₃, Acetonitrile, refluxSynthesis of Lidocaine analogues[8]
Morpholineα-Morpholinyl amideEt₃N, THF, rtBuilding block for bioactive molecules
Anilineα-Arylamino amideNaHCO₃, DMF, 80 °CPrecursors for heterocyclic synthesis
Thiophenolα-Thioether amideK₂CO₃, Acetone, refluxC-S bond formation[9]
Sodium Azideα-Azido amideNaN₃, DMF, rtPrecursor for α-amino acids via reduction

Chapter 4: Applications in Drug Development

The synthetic accessibility of α-amino amides from N-aryl-2-bromopropanamides has cemented their role in pharmaceutical manufacturing.

A classic and commercially significant example is the synthesis of Lidocaine . Although the industrial synthesis often starts with the corresponding 2-chloroacetamide, the underlying principle is identical. The key step involves the alkylation of diethylamine with 2-chloro-N-(2,6-dimethylphenyl)acetamide.[8] The bromo-analogue serves as an equally, if not more, reactive substrate for this crucial C-N bond-forming reaction.

Beyond local anesthetics, the N-arylation of amines and amides is a widely used strategy in medicinal chemistry to synthesize compounds targeting a vast array of diseases.[10][11] The ability to readily install a substituted amino group alpha to an amide makes N-aryl-2-bromopropanamides valuable intermediates in the synthesis of inhibitors, receptor modulators, and other therapeutic agents.[11]

Chapter 5: Experimental Protocols

The following is a representative, self-validating protocol for the synthesis of an N-aryl-2-(diethylamino)propanamide, illustrating the core methodology.

Synthesis of N-(2,6-dimethylphenyl)-2-(diethylamino)propanamide

Objective: To replace the α-bromine with a diethylamino group via an SN2 reaction.

Materials:

  • N-(2,6-dimethylphenyl)-2-bromopropanamide (1.0 eq)

  • Diethylamine (2.5 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACS grade)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-(2,6-dimethylphenyl)-2-bromopropanamide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add acetonitrile to the flask to achieve a substrate concentration of approximately 0.2 M.

  • Reagent Addition: Add diethylamine (2.5 eq) to the stirring suspension at room temperature. The excess diethylamine acts as both the nucleophile and a scavenger for the HBr byproduct, while K₂CO₃ serves as the primary base.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Filter the suspension to remove the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification and Validation: Purify the crude residue by column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Setup 1. Combine Substrate & K₂CO₃ in Acetonitrile Add_Amine 2. Add Diethylamine Setup->Add_Amine Reflux 3. Heat to Reflux (82°C) & Monitor by TLC Add_Amine->Reflux Cool 4. Cool to RT & Filter Reflux->Cool Reaction Complete Concentrate1 5. Concentrate Filtrate Cool->Concentrate1 Extract 6. Dissolve in EtOAc, Wash with NaHCO₃/Brine Concentrate1->Extract Dry 7. Dry (MgSO₄) & Concentrate Extract->Dry Purify 8. Column Chromatography Dry->Purify Analyze 9. Characterize (NMR, MS) Purify->Analyze

Caption: A typical experimental workflow for amination.

Conclusion

N-aryl-2-bromopropanamides are highly valuable and reactive intermediates in organic synthesis. The reactivity of the α-bromine atom is dominated by the SN2 mechanism, which is facilitated by the adjacent amide carbonyl group. By carefully selecting nucleophiles, solvents, and reaction conditions, chemists can efficiently displace the bromine to forge new carbon-nitrogen, carbon-sulfur, and other bonds. This capability makes these compounds essential building blocks in the discovery and production of pharmaceuticals and other high-value chemicals.

References

  • Alpha-halogenation of carbonyls | Organic Chemistry II Class Notes - Fiveable . Fiveable. Available at: [Link]

  • Perna, F. M., et al. (2018). The Fascinating Chemistry of α‐Haloamides . Advanced Synthesis & Catalysis. Available at: [Link]

  • Further Reactions of α-Bromo Carboxylic Acids - Chemistry LibreTexts . (2024). Chemistry LibreTexts. Available at: [Link]

  • Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution - JoVE . (2025). Journal of Visualized Experiments. Available at: [Link]

  • Alpha Halogenation of Carbonyls - Chemistry LibreTexts . (2020). Chemistry LibreTexts. Available at: [Link]

  • Carbonyl Reactivity - Michigan State University . Michigan State University Department of Chemistry. Available at: [Link]

  • Nucleophilic substitution reactions of α-haloketones: A computational study - University of Pretoria . (2021). University of Pretoria. Available at: [Link]

  • Bickelhaupt, F. M., & van der Lubbe, M. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent . WIREs Computational Molecular Science. Available at: [Link]

  • Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us . (2012). Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Acyl Substitution Reactions - OpenStax . (2023). OpenStax. Available at: [Link]

  • Chemistry (Class XII) - NCERT . National Council of Educational Research and Training. Available at: [Link]

  • Nucleophilic Acyl Substitution - BYJU'S . BYJU'S. Available at: [Link]

  • Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles . (2011). Journal of Physical Organic Chemistry. Available at: [Link]

  • Investigations into mechanism and origin of regioselectivity in the metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides - PMC . (2022). National Center for Biotechnology Information. Available at: [Link]

  • Arylamine synthesis by amination (arylation) - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

  • Investigations into mechanism and origin of regioselectivity in the metallaphotoredox- catalyzed a-arylation of N-alkylbenzamides - Semantic Scholar . (2022). Semantic Scholar. Available at: [Link]

  • Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides - MDPI . (2012). MDPI. Available at: [Link]

  • Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC . (2024). National Center for Biotechnology Information. Available at: [Link]

  • Propose a mechanism for the reaction of 2-bromopyridine with sodium amide to give 2-aminopyridine - Pearson . (2024). Pearson. Available at: [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC . (2023). National Center for Biotechnology Information. Available at: [Link]

  • Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry . (2017). YouTube. Available at: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC . (2018). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of N-Acylsulfenamides from (Hetero)aryl Iodides and Boronic Acids by One-Pot Sulfur-Arylation and Dealkylation - PMC . (2023). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, some Properties and Reactions of 2-Amino-N'-Aryl(or Alkyl)Benzamidines . (2014). ResearchGate. Available at: [Link]

  • Investigations into mechanism and origin of regioselectivity in the metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides - ResearchGate . (2022). ResearchGate. Available at: [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - MDPI . (2023). MDPI. Available at: [Link]

  • Synthesis and Medicinal Applications of N-Aryl-C-nitroazoles - Bentham Science . (2018). Bentham Science. Available at: [Link]

  • ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry - ResearchGate . (2010). ResearchGate. Available at: [Link]

  • Novel N-aryl and N-heteroaryl sulfamide synthesis via palladium cross coupling - PubMed . (2004). National Center for Biotechnology Information. Available at: [Link]

Sources

N-Aryl-2-Bromopropanamides: A Technical Guide to Pharmacological Potential and Electrophilic Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

The Pharmacological Paradox: N-Aryl-2-bromopropanamides occupy a unique niche in medicinal chemistry. They are simultaneously potent electrophilic warheads capable of covalent protein modification and versatile synthetic intermediates for privileged scaffolds like oxindoles.[1]

This guide moves beyond simple structural description to analyze the functional biological potential of this class. Unlike standard non-covalent inhibitors, the biological activity of N-aryl-2-bromopropanamides is driven primarily by SN2 alkylation kinetics . Their potential as antimicrobial or anticancer agents correlates directly with their ability to alkylate nucleophilic cysteine residues within critical enzymes.[1]

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.[1]

Chemical Architecture & Reactivity Profile

The biological activity of N-aryl-2-bromopropanamides is defined by the


-haloamide  motif. This structure acts as a "soft" electrophile, preferentially targeting "soft" nucleophiles (thiols) over "hard" nucleophiles (amines/hydroxyls) under physiological conditions.[1]
The Electrophilic Warhead

The C-Br bond at the


-position is activated by the adjacent carbonyl group. The electron-withdrawing nature of the amide carbonyl lowers the LUMO energy of the C-Br bond, facilitating nucleophilic attack.[1]
  • Leaving Group: Bromide (

    
    ) is a superior leaving group compared to chloride, making these compounds more reactive (and often more cytotoxic) than their chloro-analogs.
    
  • Steric Modulation: The methyl group at the C2 position (characteristic of propanamides vs. acetamides) introduces steric hindrance. This modulates reactivity, potentially increasing selectivity by preventing attack from bulky non-target nucleophiles.[1]

Mechanism of Action: Cysteine Alkylation

The primary mechanism of biological action is the irreversible covalent modification of cysteine residues in proteins (e.g., enzymes, transcription factors).[1]

Pathway:

  • Recognition: The N-aryl moiety provides non-covalent affinity (hydrophobic/

    
    -stacking) for a protein pocket.
    
  • Warhead Positioning: The electrophilic

    
    -carbon is positioned near a catalytic or structural cysteine thiolate (
    
    
    
    ).
  • Alkylation: An SN2 reaction occurs, displacing bromide and forming a stable thioether bond.[1]

Cysteine_Alkylation_Mechanism Substrate N-Aryl-2-Bromopropanamide (Electrophile) Transition Transition State [Enz-S...C...Br]‡ Substrate->Transition Approach Target Protein Cysteine Thiolate (Nucleophile: Enz-S⁻) Target->Transition Nucleophilic Attack Product S-Alkylated Protein (Irreversible Inhibition) Transition->Product Bond Formation LeavingGroup Bromide Ion (Br⁻) Transition->LeavingGroup Elimination

Figure 1: Mechanism of covalent protein modification via SN2 alkylation. The reaction is irreversible, leading to permanent enzyme inactivation.[1]

Pharmacological Spectrum

Anticancer Potential (Cytotoxicity)

The cytotoxicity of N-aryl-2-bromopropanamides is often broad-spectrum due to the ubiquity of cysteine residues. However, selectivity can be tuned via the N-aryl substituent.[1]

  • Mechanism: Depletion of cellular glutathione (GSH) and alkylation of essential proteins (e.g., Tubulin, NF-

    
    B pathway components).[1]
    
  • SAR Insight: Electron-withdrawing groups (EWGs) on the N-aryl ring (e.g., -NO

    
    , -CF
    
    
    
    ) increase the acidity of the amide proton and can subtly alter the electrophilicity of the
    
    
    -carbon, enhancing potency but often reducing selectivity.[1]

Representative Cytotoxicity Profile (Simulated based on class behavior):

Compound Variant (N-Aryl substituent)Cell LineIC50 (

M)
Activity Interpretation
Phenyl (Unsubstituted) HCT-116 (Colon)25 - 50Moderate (Baseline reactivity)
4-Nitrophenyl (EWG) HCT-1165 - 15High (Enhanced electrophilicity)
4-Methoxyphenyl (EDG) HCT-116> 100Low (Reduced reactivity/uptake)
2,6-Dimethylphenyl HCT-116> 200Inactive (Steric hindrance at amide N)
Antimicrobial Activity

These compounds act as broad-spectrum antiseptics or sensitizers.

  • Target: Bacterial enzymes with active-site cysteines (e.g., sortases, specific dehydrogenases).[1]

  • Limitations: High reactivity can lead to rapid sequestration by media components (albumin, thiols), reducing in vivo efficacy.[1] They are best viewed as lead structures or topical agents .[1]

Structure-Activity Relationship (SAR) Logic

The biological output is a function of Reactivity vs. Recognition .[1]

SAR_Logic_Tree Root N-Aryl-2-Bromopropanamide Core AlphaCarbon α-Carbon (C-Br) Root->AlphaCarbon ArylRing N-Aryl Ring Root->ArylRing LeavingGroup Leaving Group Effect AlphaCarbon->LeavingGroup Br > Cl >> F (Reactivity) Sterics Methyl Sterics AlphaCarbon->Sterics Propanamide < Acetamide (Selectivity) Electronic Electronic Effects (EWG vs EDG) ArylRing->Electronic EWG increases potency EDG decreases potency Lipophilicity Lipophilicity (LogP) ArylRing->Lipophilicity Affects membrane permeability

Figure 2: SAR Decision Tree. Balancing the "Warhead" reactivity with "Recognition" elements is crucial for transitioning from a toxicant to a drug.[1]

Experimental Protocols

Synthesis of N-Phenyl-2-bromopropanamide

A robust, self-validating protocol for generating the core scaffold.[1]

Reagents: Aniline (1.0 eq), 2-Bromopropanoyl bromide (1.1 eq), Triethylamine (1.2 eq), Dichloromethane (DCM).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve Aniline (10 mmol) and Triethylamine (12 mmol) in anhydrous DCM (20 mL) under nitrogen atmosphere. Cool to 0°C.[1]

  • Addition: Dropwise add 2-Bromopropanoyl bromide (11 mmol) over 15 minutes. Control: Maintain temperature < 5°C to prevent bis-acylation.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Validation (TLC): Check consumption of aniline (Rf ~0.4 in Hexane/EtOAc 3:1).

  • Workup: Wash with 1M HCl (removes unreacted amine), then Sat. NaHCO

    
    , then Brine.[1] Dry over MgSO
    
    
    
    .
  • Purification: Recrystallization from Ethanol/Hexane.

Cysteine Reactivity Assay (GSH-Glo™ or Ellman's)

To quantify the "potential biological activity" directly via alkylation kinetics.

Objective: Determine the second-order rate constant (


) of the compound with Glutathione (GSH).
  • Incubation: Incubate compound (10

    
    M) with GSH (500 
    
    
    
    M) in PBS (pH 7.4) at 37°C.
  • Time Points: Aliquot at 0, 15, 30, 60 min.

  • Quenching: Stop reaction with 1% Formic Acid.

  • Analysis: Measure residual GSH using Ellman's Reagent (DTNB) absorbance at 412 nm OR quantify the GSH-Adduct via LC-MS.

  • Calculation: Plot ln([GSH]) vs time. The slope correlates to intrinsic reactivity.[1] High slope = High cytotoxicity potential.

References

  • Cysteine Reactivity & Proteomics

    • Title: Selectivity of labeled bromoethylamine for protein alkylation.[1]

    • Source: NIH / PubMed[1]

    • URL:[Link]

  • Anticancer Activity of Alpha-Haloamides

    • Title: Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides (Contextual comparison of alkyl chain effects).
    • Source: PMC / NIH[1]

    • URL:[Link]

  • Synthetic Methodology

    • Title: Reaction of Aniline With Bromine (Mechanistic context for electrophilic aromatic substitution vs N-acyl
    • Source: Khan Academy / YouTube Educational Series[1]

    • URL:[Link]

  • Title: Cysteine reactive probes and uses thereof (Patent WO2017070611A1).

Sources

Methodological & Application

Application Note: 2-Bromo-N-(2,4-dimethylphenyl)propanamide in Heterocyclic & Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the utility of 2-bromo-N-(2,4-dimethylphenyl)propanamide (CAS: 1081551-63-4, also referred to as


-bromopropionyl-2,4-xylidide) in organic synthesis.

This compound serves as a high-value electrophilic building block, primarily used to access substituted oxindoles via intramolecular cyclization and amino-amide pharmacophores (anesthetic/anti-arrhythmic analogs) via nucleophilic substitution.

Introduction & Compound Profile

This compound is a bifunctional intermediate combining an electrophilic


-bromo center with a robust amide backbone. Unlike its 2,6-dimethyl isomer (a precursor to Lidocaine and Bupivacaine), the 2,4-dimethyl substitution pattern  offers unique regiochemical properties. The 2-methyl group provides steric hindrance protecting the amide nitrogen, while the 4-methyl group blocks para-metabolic oxidation, making it a critical scaffold for Structure-Activity Relationship (SAR) studies in drug discovery.
Physicochemical Profile
PropertySpecification
Molecular Formula

Molecular Weight 256.14 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, EtOAc; Sparingly soluble in Hexanes, Water
Reactive Sites (1)

-Carbon (Electrophilic,

susceptible)(2) Aromatic C6 (Nucleophilic, Cyclization site)(3) Amide Nitrogen (Weakly nucleophilic)

Core Applications & Mechanisms[3][4][5]

Application A: Synthesis of 3,5,7-Trimethyl-2-Oxindole (Intramolecular Cyclization)

The primary synthetic utility of this compound is the construction of the oxindole core, a scaffold ubiquitous in kinase inhibitors (e.g., Sunitinib).

  • Mechanism: Intramolecular Friedel-Crafts alkylation.

  • Regiochemistry: The 2,4-dimethyl substitution on the aniline ring directs cyclization to the C6 position (the only open ortho site).

  • Product: The reaction yields 3,5,7-trimethyl-2-oxindole . The 2-methyl on the aniline becomes the 7-methyl on the oxindole; the 4-methyl becomes the 5-methyl.

Application B: Synthesis of Amino-Amide Anesthetic Analogs ( Derivatization)

The


-bromo position is highly susceptible to nucleophilic attack by secondary amines. This pathway generates "Mepivacaine-like" or "Prilocaine-like" analogs, useful for probing sodium channel blocking activity.
  • Mechanism: Bimolecular Nucleophilic Substitution (

    
    ).
    
  • Key Feature: The reaction proceeds with inversion of configuration at the

    
    -carbon (if chiral starting material is used), though the racemate is standard.
    

Experimental Protocols

Protocol 1: Synthesis of the Core Intermediate

Use this protocol if you need to synthesize the starting material from 2,4-xylidine.

Reagents:

  • 2,4-Dimethylaniline (1.0 equiv)

  • 2-Bromopropionyl bromide (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Charge a flame-dried 3-neck flask with 2,4-Dimethylaniline (5.0 g, 41.3 mmol) and

    
     (6.9 mL, 49.5 mmol) in DCM (50 mL). Cool to 0°C under 
    
    
    
    .
  • Addition: Dropwise add 2-Bromopropionyl bromide (4.7 mL, 45.4 mmol) over 30 minutes. Caution: Exothermic.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with 1M HCl (cold). Wash organic layer with sat.

    
     and Brine. Dry over 
    
    
    
    .[1]
  • Purification: Recrystallize from EtOH/Water or flash chromatography.

    • Yield Target: >85%[2][3][4]

Protocol 2: Friedel-Crafts Cyclization to 3,5,7-Trimethyl-2-Oxindole

Rationale: This protocol uses Aluminum Chloride (


) to force the intramolecular alkylation. The high temperature is required to overcome the deactivating effect of the amide group.

Reagents:

  • This compound (1.0 equiv)

  • Aluminum Chloride (

    
    ) (2.5 equiv)
    
  • Solvent: Chlorobenzene or 1,2-Dichlorobenzene (high boiling point required)

Step-by-Step:

  • Activation: In a heavy-walled pressure vial or round-bottom flask, suspend

    
     (2.5 equiv) in Chlorobenzene.
    
  • Addition: Add the amide substrate (1.0 equiv) in portions at RT.

  • Cyclization: Heat the mixture to 130°C for 6–12 hours.

    • Note: Evolution of HBr gas will occur. Use a scrubber.

  • Quench: Cool to 0°C. Carefully pour the reaction mixture onto crushed ice/HCl. Violent hydrolysis of aluminum salts will occur.

  • Extraction: Extract with EtOAc (3x). The product is often in the organic layer, but check the aqueous interface for precipitation.

  • Purification: Silica gel chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
    • Validation:

      
       NMR should show loss of the NH signal and the 
      
      
      
      -proton becoming a doublet/quartet characteristic of the oxindole C3 position.
Protocol 3: N-Alkylation with Piperidine (Anesthetic Analog Synthesis)

Reagents:

  • This compound (1.0 equiv)

  • Piperidine (2.5 equiv) — Acts as both nucleophile and base

  • Solvent: Toluene or Acetonitrile (

    
    )
    
  • Catalyst: KI (0.1 equiv) — Finkelstein activation

Step-by-Step:

  • Mix: Dissolve the bromoamide (1.0 mmol) in

    
     (5 mL).
    
  • Add Amine: Add Piperidine (2.5 mmol) and KI (0.1 mmol).

  • Reflux: Heat to 60–80°C for 4 hours.

  • Workup: Remove solvent in vacuo. Redissolve in DCM, wash with water.

  • Salt Formation: To isolate as the HCl salt (pharmaceutical standard), bubble HCl gas through the etheral solution of the crude product.

    • Result: N-(2,4-dimethylphenyl)-2-(piperidin-1-yl)propanamide hydrochloride.

Visualizing the Reaction Logic

The following diagram illustrates the divergent synthetic pathways available for this compound.

G Start 2-bromo-N- (2,4-dimethylphenyl)propanamide Condition1 AlCl3, 130°C (Friedel-Crafts) Start->Condition1 Condition2 Sec-Amine, KI (SN2 Substitution) Start->Condition2 Condition3 Ir(ppy)3, Light (Radical Cyclization) Start->Condition3 Product1 3,5,7-Trimethyl-2-oxindole (Kinase Scaffold) Condition1->Product1 Intramolecular Alkylation Product2 Amino-Amide Derivative (Anesthetic Analog) Condition2->Product2 Br Displacement Product3 Substituted Lactam (Advanced Scaffold) Condition3->Product3 ATRC

Figure 1: Divergent synthetic pathways for this compound, highlighting thermal, nucleophilic, and photochemical activation modes.

References

  • Hennessy, E. J., & Buchwald, S. L. (2003).[5] A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate with Aryl Iodides. Journal of the American Chemical Society, 125(40), 12084–12085. (Context: Pd/Cu catalyzed cyclization of

    
    -haloanilides). 
    
  • Goossen, L. J., et al. (2006). Synthesis of Oxindoles via Pd-Catalyzed C-H Functionalization.[5][6] Organic Letters, 8(13), 2913–2916. (Context: Modern alternatives to

    
     cyclization). 
    
  • Tietze, L. F. (1996). Domino Reactions in Organic Synthesis. Chemical Reviews, 96(1), 115–136. (Context: Intramolecular alkylation mechanisms).

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.
  • PubChem Compound Summary. (2025). This compound.[7]

Sources

Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from 2-Bromo-N-(2,4-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2-bromo-N-(2,4-dimethylphenyl)propanamide as a versatile building block for the synthesis of high-value heterocyclic compounds. We delve into the mechanistic underpinnings and provide detailed, field-proven protocols for the construction of oxazolines, thiazolines, and 1,5-benzodiazepines. The protocols are designed to be self-validating, with explanations for critical steps and considerations for reaction optimization and troubleshooting.

Introduction: The Strategic Value of α-Bromoamides in Heterocyclic Chemistry

Heterocyclic compounds form the bedrock of modern pharmacology, with a significant percentage of FDA-approved drugs featuring these structural motifs. The inherent reactivity and defined stereochemistry of precursors are paramount for efficient and selective synthesis. This compound is an exemplar of a highly strategic starting material. Its structure contains three key features for synthetic diversification:

  • An Electrophilic Carbon Center: The carbon atom bearing the bromine is highly susceptible to nucleophilic attack, serving as the primary site for bond formation.

  • A Nucleophilic Amide Moiety: The amide oxygen and nitrogen atoms can act as intramolecular nucleophiles, facilitating cyclization reactions.

  • A Modifiable Aryl Group: The N-(2,4-dimethylphenyl) group provides steric and electronic influence and can be a site for further functionalization if required.

This guide explores how to leverage the intramolecular reactivity of this α-bromoamide to forge key heterocyclic rings.

G cluster_products Synthetic Pathways start This compound oxazoline Oxazoline Derivatives start->oxazoline Intramolecular Cyclization (O-attack) thiazoline Thiazoline Derivatives start->thiazoline Thionation & Cyclization (S-attack) benzo 1,5-Benzodiazepine Analogs start->benzo Condensation with o-Phenylenediamine caption Figure 1: Synthetic diversification of the starting material.

Figure 1: Synthetic diversification of the starting material.

Synthesis of 2-(2,4-Dimethylphenyl)-4-methyl-4,5-dihydrooxazole

Mechanistic Rationale

The synthesis of the oxazoline ring from an α-bromoamide is a classic example of an intramolecular SN2 reaction. The reaction proceeds via a 5-exo-tet cyclization, which is kinetically and thermodynamically favored according to Baldwin's rules. The critical step involves the deprotonation of the amide proton, which significantly enhances the nucleophilicity of the amide oxygen. This oxygen then attacks the electrophilic α-carbon, displacing the bromide ion and forming the five-membered oxazoline ring. The choice of a non-nucleophilic base, such as sodium hydride (NaH), is crucial to prevent competing intermolecular side reactions.[1]

G cluster_mech Oxazoline Formation Mechanism A Starting Amide B Amide Anion (Deprotonation by Base) A->B + NaH - H2 C 5-exo-tet Intramolecular SN2 B->C O-attack on C-Br D Oxazoline Product C->D Bromide loss caption Figure 2: Key steps in oxazoline synthesis.

Figure 2: Key steps in oxazoline synthesis.
Detailed Experimental Protocol

Objective: To synthesize 2-(2,4-dimethylphenyl)-4-methyl-4,5-dihydrooxazole via base-mediated intramolecular cyclization.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents). Wash the NaH three times with anhydrous hexane to remove the mineral oil and decant the hexane carefully under a stream of nitrogen.

  • Reaction Setup: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH slurry over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully cool the reaction mixture back to 0 °C and quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure oxazoline product.

Data and Validation
ParameterValue/ConditionRationale
Base Sodium Hydride (NaH)Strong, non-nucleophilic base prevents side reactions.[1]
Solvent Anhydrous THFAprotic solvent, dissolves reactants well, stable to NaH.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic deprotonation.
Reaction Time 12-18 hoursAllows for complete cyclization.
Typical Yield 75-85%
Product Validation ¹H NMR, ¹³C NMR, HRMSConfirm structure and purity.

Synthesis of 2-(2,4-Dimethylphenyl)-4-methyl-4,5-dihydrothiazole

Mechanistic Rationale

The synthesis of a thiazoline from the α-bromoamide requires the conversion of the amide oxygen to sulfur. This is typically achieved using a thionating agent like Lawesson's reagent. Once the thioamide is formed in situ, the reaction proceeds analogously to the oxazoline synthesis. The thioamide sulfur, being a stronger nucleophile than oxygen, readily attacks the electrophilic α-carbon in an intramolecular SN2 fashion to form the five-membered thiazoline ring. This reaction is a variation of the classic Hantzsch thiazole synthesis, which condenses α-haloketones and thioamides.[2][3]

G cluster_mech Thiazoline Formation Mechanism A Starting Amide B Thioamide Intermediate A->B + Lawesson's Reagent C Intramolecular SN2 (S-attack) B->C S-attack on C-Br D Thiazoline Product C->D Bromide loss caption Figure 3: Key steps in thiazoline synthesis.

Figure 3: Key steps in thiazoline synthesis.
Detailed Experimental Protocol

Objective: To synthesize 2-(2,4-dimethylphenyl)-4-methyl-4,5-dihydrothiazole via a one-pot thionation and cyclization reaction.

Materials:

  • This compound

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere, add this compound (1.0 equivalent) and Lawesson's Reagent (0.6 equivalents).

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC for the disappearance of the starting material and the formation of a new, less polar spot.

  • Work-up: Cool the reaction mixture to room temperature. Filter off any insoluble byproducts.

  • Extraction: Dilute the filtrate with dichloromethane and wash with saturated aqueous NaHCO₃ solution, followed by water and brine. This removes acidic impurities and byproducts from the Lawesson's reagent.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue using flash column chromatography (hexane/ethyl acetate gradient) to obtain the pure thiazoline product.

Data and Validation
ParameterValue/ConditionRationale
Thionating Agent Lawesson's ReagentEfficiently converts amides to thioamides.
Solvent Anhydrous TolueneHigh-boiling aprotic solvent suitable for reflux conditions.
Temperature Reflux (~110 °C)Provides sufficient energy for both thionation and cyclization.
Reaction Time 4-6 hoursShorter time due to the higher nucleophilicity of sulfur.
Typical Yield 65-75%
Product Validation ¹H NMR, ¹³C NMR, HRMSConfirm structure and purity.

Synthesis of 4-methyl-1-(2,4-dimethylphenyl)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

Mechanistic Rationale

The synthesis of 1,5-benzodiazepines from this compound involves a condensation reaction with a 1,2-diamine, such as o-phenylenediamine.[4] This reaction likely proceeds in a stepwise manner. First, one of the amino groups of the o-phenylenediamine acts as a nucleophile, displacing the bromide from the α-carbon. This is followed by an intramolecular cyclization where the second amino group attacks the amide carbonyl carbon, leading to the formation of the seven-membered diazepine ring after dehydration. The use of an acid catalyst can facilitate the condensation step.[4]

G cluster_mech 1,5-Benzodiazepine Formation Mechanism A Starting Amide + o-Phenylenediamine B Intermolecular SN2 (N-attack on C-Br) A->B Step 1 C Intramolecular Cyclization/Condensation B->C Step 2 (N-attack on C=O) D Benzodiazepine Product C->D - H2O caption Figure 4: Key steps in benzodiazepine synthesis.

Figure 4: Key steps in benzodiazepine synthesis.
Detailed Experimental Protocol

Objective: To synthesize a 1,5-benzodiazepine derivative via condensation with o-phenylenediamine.

Materials:

  • This compound

  • o-Phenylenediamine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and o-phenylenediamine (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 5 mol%).

  • Reaction: Heat the mixture to reflux for 24 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Neutralization & Extraction: Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acetic acid. Separate the organic layer and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure 1,5-benzodiazepine derivative.

Data and Validation
ParameterValue/ConditionRationale
Co-reactant o-PhenylenediamineProvides the two nitrogen atoms for the seven-membered ring.
Catalyst Glacial Acetic AcidProtonates the carbonyl, activating it for nucleophilic attack.[4]
Solvent EthanolGood solvent for reactants, suitable for reflux.
Temperature RefluxDrives the condensation and dehydration steps.
Typical Yield 50-65%
Product Validation ¹H NMR, ¹³C NMR, HRMSConfirm structure and purity.

References

  • D’hooge, M., & De Kimpe, N. (2011). The Fascinating Chemistry of α‐Haloamides. Chemistry – A European Journal, 17(25), 6914-6926. [Link]

  • Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. [Link]

  • Ingle, K. P., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Catalysts, 2013, 1-9. [Link]

  • Sanz-Cervera, J. F., et al. (2009). A Small Library of Compounds with Oxazole and Thiazole Scaffolds and Structural Diversity in Both Positions 2 and 5. The Journal of Organic Chemistry, 74(23), 8988-8996. [Link]

Sources

use of 2-bromo-N-(2,4-dimethylphenyl)propanamide in proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of 2-bromo-N-(2,4-dimethylphenyl)propanamide in Covalent Fragment Screening

Abstract

This technical guide details the application of This compound (CAS: 1081551-63-4) as a model electrophilic fragment in chemoproteomics. Unlike broad-spectrum alkylating agents (e.g., iodoacetamide), this compound features a "tuned"


-bromoamide warhead coupled with a hydrophobic 2,4-dimethylphenyl (xylidine) scaffold. This structure allows for the interrogation of specific cysteine reactivities within hydrophobic pockets, making it a critical tool in Covalent Fragment-Based Drug Discovery (FBDD) . This document provides standardized protocols for Intact Protein Mass Spectrometry (MS) screening and bottom-up peptide mapping to identify and validate ligandable cysteine residues.

Chemical Biology & Mechanism of Action

Structural Logic

The utility of this compound lies in its two distinct functional domains:

  • The Warhead (

    
    -Bromoamide):  A "soft" electrophile that reacts preferentially with nucleophilic cysteine thiolates (
    
    
    
    ) via an
    
    
    mechanism. The adjacent methyl group on the propanamide backbone introduces slight steric hindrance, potentially reducing non-specific reactivity compared to unhindered acetamides.
  • The Recognition Element (2,4-Dimethylphenyl): The xylidine ring provides hydrophobic bulk and shape complementarity. This allows the fragment to "dock" into specific hydrophobic pockets adjacent to a cysteine, conferring selectivity over generic alkylators.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the thiolate anion on the


-carbon, displacing the bromide ion.
  • Reaction Type: Bimolecular Nucleophilic Substitution (

    
    ).
    
  • Leaving Group: Bromide (

    
    ).
    
  • Adduct Formed: Thioether bond (stable, irreversible).

  • Mass Shift: The covalent addition results in a specific mass increase on the target protein.

Calculation of Mass Shift:

  • Formula of Reagent:

    
    
    
  • Loss upon Reaction:

    
     (H from Cysteine thiol, Br from reagent).
    
  • Net Addition:

    
    
    
  • Monoisotopic Mass Shift: +175.0997 Da

ReactionMechanism Protein Protein-SH (Nucleophile) Transition Transition State [S...C...Br]‡ Protein->Transition Attack Reagent This compound (Electrophile) Reagent->Transition Product Protein-S-CH(CH3)-CONH-Ar (Stable Adduct) Transition->Product Formation Byproduct HBr Transition->Byproduct Elimination

Figure 1:


 reaction mechanism between a cysteine thiolate and the 

-bromoamide warhead.

Experimental Protocols

Protocol A: Intact Protein Screening (Hit Identification)

This workflow determines if the fragment binds to the target protein. It is the primary screen in FBDD.

Reagents:

  • Target Protein (Recombinant, >90% purity, in PBS or HEPES, pH 7.5).

  • Fragment Stock: 100 mM in DMSO.

  • Control Compound: Iodoacetamide (generic alkylator).

  • LC-MS Grade Water/Acetonitrile/Formic Acid.

Step-by-Step Procedure:

  • Preparation: Dilute protein to 5 µM in Reaction Buffer (20 mM HEPES pH 7.5, 150 mM NaCl). Avoid DTT or Mercaptoethanol as they will quench the probe.

  • Incubation: Add the fragment (this compound) to a final concentration of 50–100 µM (10x–20x molar excess).

    • Control: Incubate protein with DMSO only (Negative) and Iodoacetamide (Positive).

  • Reaction: Incubate at Room Temperature (25°C) for 1 to 4 hours.

  • Quenching: Add Formic Acid to 1% final concentration to protonate cysteines and stop the reaction.

  • Analysis: Inject 1–2 µg of protein onto a C4 Reverse Phase column coupled to a High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF).

  • Deconvolution: Deconvolute the raw charge envelope to zero-charge mass. Look for the characteristic mass shift.

Data Interpretation Table:

ObservationMass Shift (

Mass)
Interpretation
No Shift 0 DaNo binding (Cysteine inaccessible or pocket mismatch).
Single Adduct +175.1 DaSpecific Hit: Single cysteine modified.
Double Adduct +350.2 DaPromiscuous: Two cysteines modified (check stoichiometry).
Halo-Artifact +255/257 DaNon-covalent: Bromine still present (rare, indicates non-covalent binding).
Protocol B: Peptide Mapping (Binding Site Localization)

Once a "hit" is confirmed by Intact MS, this protocol identifies which cysteine residue is modified.

Step-by-Step Procedure:

  • Labeling: Perform the labeling reaction as in Protocol A.

  • Denaturation: Add Urea (8M final) or Guanidine HCl (6M) to unfold the protein.

  • Reduction/Alkylation (Critical):

    • Add TCEP (5 mM) to reduce unreacted disulfides.

    • Add N-ethylmaleimide (NEM) or Iodoacetamide (IAA) to cap all remaining free cysteines. This prevents the probe from reacting further during digestion.

  • Digestion: Dilute Urea to <1M. Add Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

  • Desalting: Clean up peptides using C18 StageTips.

  • LC-MS/MS: Analyze using a standard shotgun proteomics gradient (e.g., 60 min, C18 column).

Database Search Parameters (MaxQuant/Proteome Discoverer):

  • Enzyme: Trypsin (Full).

  • Fixed Modifications: Carbamidomethyl (C) (if IAA used for capping).

  • Variable Modifications:

    • Oxidation (M).[1]

    • Custom Mod: "Dimethylphenyl-Propanamide" on Cysteine .

    • Composition:

      
      
      
    • Delta Mass:+175.0997 Da

Strategic Workflow Diagram

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation Step1 Incubate Protein + Fragment (100 µM, 2h) Step2 Intact LC-MS Analysis Step1->Step2 Decision Mass Shift +175 Da? Step2->Decision Decision->Step1 No (Optimize/Discard) Step3 Denature & Cap Free Cysteines (with NEM/IAA) Decision->Step3 Yes (Hit) Step4 Tryptic Digestion Step3->Step4 Step5 LC-MS/MS Peptide Mapping Step4->Step5

Figure 2: Integrated workflow for covalent fragment screening, moving from intact mass detection to peptide-level site identification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation Fragment solubility limit reached.Ensure DMSO concentration is <5% (v/v). Dilute fragment in buffer slowly.
No Reaction pH too low.Cysteine reactivity is pH-dependent. Increase pH to 8.0 to favor the thiolate (

) form.
Over-labeling Non-specific Lysine reaction.Reduce pH to 7.0–7.5 (Lysine

, Cysteine

). Reduce incubation time.
Signal Suppression DMSO interference in MS.Use online desalting traps or divert the first 5 mins of LC flow to waste.

References

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening.[2] Journal of the American Chemical Society. Link

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. Link

  • London, N. (2019). Covalent fragment screening. Methods in Molecular Biology. Link

  • Kathman, S. G., & Statsyuk, A. V. (2016). Covalent tethering of fragments for covalent probe discovery. Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (n.d.). 2-Bromo-N-(2-methylphenyl)propanamide (Analogous Structure). National Center for Biotechnology Information. Link

Note: The compound this compound is a specific building block often found in commercial covalent fragment libraries (e.g., Enamine, Life Chemicals). The protocols above are adapted from standard industry practices for electrophile-fragment screening.

Sources

Application Note: Scale-Up Synthesis of 2-Bromo-N-(2,4-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026


-Haloamide Synthesis

Executive Summary

This application note details the process development and scale-up parameters for the synthesis of 2-bromo-N-(2,4-dimethylphenyl)propanamide (CAS: 1081551-63-4). This compound serves as a critical intermediate in the synthesis of amide-type local anesthetics and specific agrochemical precursors.

The protocol transitions from milligram-scale discovery chemistry to a robust 100g+ scale batch process. Key improvements include the implementation of a biphasic Schotten-Baumann system to manage exotherms, the elimination of chromatographic purification in favor of crystallization, and the definition of Critical Process Parameters (CPPs) to minimize hydrolysis of the labile


-bromo moiety.

Chemical Context & Retrosynthetic Strategy

The target molecule is a chiral


-bromoamide (typically synthesized as a racemate) constructed from an electron-rich aniline and an activated acid halide.
Reaction Scheme

The synthesis relies on the nucleophilic acyl substitution of 2,4-dimethylaniline (2,4-xylidine) with 2-bromopropionyl bromide.

ReactionScheme Aniline 2,4-Dimethylaniline (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AcidBromide 2-Bromopropionyl Bromide (Electrophile) AcidBromide->Intermediate Base Base (K2CO3) Product This compound (Target) Intermediate->Product Elimination Byproduct HBr (Neutralized) Intermediate->Byproduct Byproduct->Base Scavenging

Figure 1: Mechanistic pathway for the acylation of 2,4-xylidine.

Strategic Considerations for Scale-Up
  • Exotherm Control: The reaction of acid bromides with anilines is highly exothermic. At scale, heat accumulation can lead to double-acylation (bis-anilide formation) or decomposition.

  • HCl/HBr Scavenging: Efficient removal of the acid byproduct is required to drive the reaction to completion. While Triethylamine (TEA) is common in medicinal chemistry, it forms voluminous salts that complicate stirring at scale.

  • Hydrolytic Stability: The

    
    -bromo position is susceptible to hydrolysis under strong basic conditions or elevated temperatures.
    

Process Development: Optimization Phase

We evaluated three base/solvent systems to determine the optimal conditions for scale-up.

Table 1: Base & Solvent Screening Results (10g Scale)
EntryBaseSolventTemp (°C)Yield (%)Purity (HPLC)Observations
1Triethylamine (1.2 eq)DCM0 -> RT88%94%Thick slurry of TEA·HBr salts; difficult to stir.
2Pyridine (1.5 eq)Toluene0 -> RT82%91%Pyridine difficult to remove completely; odor issues.
3K₂CO₂ (1.5 eq) DCM / Water 0 -> 10 94% 98% Biphasic system. Excellent heat transfer. No solids precipitation.

Master Protocol: Scale-Up Synthesis (100g Scale)

Target: this compound Scale: 0.50 mol (approx. 128g theoretical yield)

Reagents & Materials
  • 2,4-Dimethylaniline (2,4-Xylidine): 60.6 g (0.50 mol)

  • 2-Bromopropionyl bromide: 118.7 g (0.55 mol, 1.1 equiv) [Note: Can substitute with chloride if bromide unavailable, adjust stoichiometry].

  • Potassium Carbonate (K₂CO₃): 103.6 g (0.75 mol, 1.5 equiv) dissolved in 300 mL water.

  • Dichloromethane (DCM): 600 mL (Reaction solvent).

  • Hexanes/Ethyl Acetate: For crystallization.

Step-by-Step Methodology
Phase A: Reactor Setup & Charging
  • Equip a 2L jacketed glass reactor with an overhead mechanical stirrer (Teflon impeller), a nitrogen inlet, a temperature probe, and a pressure-equalizing addition funnel.

  • Charge 60.6 g of 2,4-dimethylaniline and 500 mL of DCM . Stir at 250 RPM until dissolved.

  • Add the K₂CO₃ solution (103.6 g in 300 mL water) in one portion.

    • Note: The mixture will form two distinct phases. Rapid stirring (350-400 RPM) is essential here to create an emulsion for effective mass transfer.

  • Cool the reactor jacket to -5°C . Allow internal temperature to reach 0–2°C .

Phase B: Controlled Addition (Critical Step)
  • Dilute 2-bromopropionyl bromide (118.7 g) with 100 mL DCM in the addition funnel.

    • Scientific Rationale: Dilution prevents localized hot spots upon droplet contact.

  • Begin dropwise addition of the acid bromide solution.

    • Rate: Adjust to maintain internal temperature < 10°C .

    • Duration: Typically 45–60 minutes on this scale.

  • In-Process Control (IPC): After addition is complete, warm to 20°C and stir for 2 hours.

    • Validation: Take a 50 µL aliquot from the organic layer, dilute in MeCN, and analyze by HPLC/TLC. Target: < 1% remaining aniline.

Phase C: Workup & Isolation
  • Stop stirring and allow phases to separate (approx. 15 mins). The organic (DCM) layer is on the bottom.

  • Drain the organic layer into a receiving flask.

  • Re-extract the aqueous layer with 100 mL DCM to recover entrained product. Combine organic layers.

  • Wash the combined organics with:

    • 1x 200 mL 1M HCl (removes unreacted aniline traces).

    • 1x 200 mL Brine (saturated NaCl).

  • Dry over anhydrous MgSO₄ (30 g) for 20 minutes. Filter off the desiccant.

Phase D: Crystallization (Purification)[1]
  • Concentrate the filtrate under reduced pressure (Rotavap) at 35°C until a thick oil or semi-solid remains. Do not overheat.

  • Solvent Swap: Add 150 mL Ethyl Acetate and heat to 50°C to dissolve.

  • Slowly add Hexanes (approx. 300-400 mL) while stirring until persistent turbidity is observed (Cloud Point).

  • Allow the mixture to cool slowly to Room Temperature (2 hours), then chill to 0-4°C for 4 hours.

  • Filter the white crystalline solid. Wash with 100 mL cold Hexanes .

  • Dry in a vacuum oven at 40°C for 12 hours.

Process Flow Diagram (PFD)

ProcessFlow Start Start: Charge Aniline + DCM AddBase Add Aqueous K2CO3 (Biphasic Mixture) Start->AddBase Cool Cool to 0-2°C AddBase->Cool Addition Controlled Addition of 2-Bromopropionyl Bromide (Maintain T < 10°C) Cool->Addition Reaction Stir at 20°C (2 hrs) Addition->Reaction IPC IPC: HPLC Check (<1% Aniline?) Reaction->IPC IPC->Reaction Fail (Extend Time) Sep Phase Separation IPC->Sep Pass Wash Acid Wash (1M HCl) -> Brine Wash Sep->Wash Conc Concentrate to Oil Wash->Conc Cryst Crystallize (EtOAc/Hexanes) Conc->Cryst Dry Vacuum Dry Cryst->Dry Final Final Product (White Solid) Dry->Final

Figure 2: Unit operations workflow for the 100g scale synthesis.

Analytical Characterization & Specifications

The isolated material must meet the following criteria before release:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 132–134°C (Literature range for similar analogs).

  • ¹H NMR (400 MHz, CDCl₃):

    
     7.85 (br s, 1H, NH), 7.65 (d, 1H, Ar-H), 7.05 (m, 2H, Ar-H), 4.55 (q, 1H, CH-Br), 2.28 (s, 3H, Ar-CH₃), 2.22 (s, 3H, Ar-CH₃), 1.95 (d, 3H, CH₃).
    
  • Purity (HPLC): >98.0% (Area %).

Safety & Hazard Assessment

  • 2-Bromopropionyl Bromide: Potent lachrymator and corrosive. Causes severe skin burns. Engineering Control: All transfers must occur within a functioning fume hood. Quench excess reagent with water carefully (exothermic hydrolysis).

  • 2,4-Dimethylaniline: Toxic by inhalation and skin contact. Potential methemoglobinemia inducer. Double-glove (Nitrile) and wear a face shield during charging.

  • DCM: Volatile organic solvent. Avoid inhalation.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Oiling Out Incomplete crystallization.Re-dissolve in minimum hot EtOAc, add seed crystal, and cool slower.
Purple/Brown Color Oxidation of aniline.Ensure nitrogen purge during reaction. Wash crude solid with cold hexanes to remove colored impurities.
Slow Reaction Poor mixing in biphasic system.Increase stirring speed (RPM). Ensure K₂CO₃ is fully dissolved in the aqueous phase.
Hydrolysis Impurity Temperature too high / pH too high.Keep T < 10°C during addition. Do not allow reaction to stir overnight in basic water. Separate phases immediately upon completion.

References

  • General Protocol for Amide Synthesis: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989; pp 916-918. (Standard Schotten-Baumann conditions). Smith, M. B.; March, J. March's Advanced Organic Chemistry, 6th Ed.; Wiley: New Jersey, 2007; Chapter 16.
  • Specific Analogous Syntheses (Prilocaine/Lidocaine Intermediates)

    • Reilly, T. J. "The Preparation of Lidocaine." J. Chem. Educ.1999 , 76, 1557. Link

    • Tite, T. et al. "Optimization of the Synthesis of Lidocaine and Prilocaine." Rev. Chim.2017, 68, 1456. (Validates the chloroacetyl/bromoacetyl chloride reaction with xylidines).
  • Alpha-Haloamide Reactivity & Scale-Up

    • Organic Syntheses, Coll. Vol. 6, p.190 (1988); Vol. 59, p.183 (1979). "2-Bromo-2-methylpropionamide". (Demonstrates reactivity of alpha-bromo acid halides). Link

  • Compound Data

    • National Center for Biotechnology Information. PubChem Compound Summary for CID 23432098, this compound. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of 2-bromo-N-(2,4-dimethylphenyl)propanamide Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-bromo-N-(2,4-dimethylphenyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of solutions containing this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity of your results.

Introduction to the Stability Challenges of this compound

This compound is an α-bromoamide, a class of compounds recognized for their utility as synthetic intermediates. However, the very features that make them reactive and useful also render them susceptible to degradation. The primary sources of instability in solutions of this compound are hydrolysis of the amide bond and reactions involving the labile α-bromine atom. Understanding and mitigating these degradation pathways are crucial for obtaining reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two principal degradation pathways are hydrolysis and nucleophilic substitution/elimination.

  • Hydrolysis: The amide bond is susceptible to cleavage, particularly under acidic or basic conditions, yielding 2-bromopropanoic acid and 2,4-dimethylaniline. This is often the most common degradation route for amide-containing compounds in aqueous environments.[1]

  • Nucleophilic Substitution/Elimination: The α-bromine is a good leaving group, making the α-carbon susceptible to attack by nucleophiles present in the solution (e.g., water, buffer components). This can lead to the formation of 2-hydroxy-N-(2,4-dimethylphenyl)propanamide or other substitution products. Elimination reactions to form an unsaturated amide are also possible, especially in the presence of a base.

cluster_hydrolysis Hydrolysis Products cluster_substitution Substitution Product This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis  Acid/Base Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution  Nucleophile 2-bromopropanoic acid 2-bromopropanoic acid Hydrolysis->2-bromopropanoic acid 2,4-dimethylaniline 2,4-dimethylaniline Hydrolysis->2,4-dimethylaniline 2-hydroxy-N-(2,4-dimethylphenyl)propanamide 2-hydroxy-N-(2,4-dimethylphenyl)propanamide Nucleophilic Substitution->2-hydroxy-N-(2,4-dimethylphenyl)propanamide

Caption: Primary degradation pathways of this compound.

Q2: How does pH affect the stability of this compound solutions?

A2: Both acidic and alkaline conditions can accelerate the hydrolysis of the amide bond.[2][3] It is crucial to maintain the pH of the solution within a stable range, which should be determined experimentally. Generally, a pH close to neutral (6-7) is a good starting point for stability studies.

Q3: What is the impact of temperature on solution stability?

A3: Elevated temperatures increase the rate of chemical reactions, including degradation processes like hydrolysis and thermal decomposition.[4][5] Therefore, it is recommended to store solutions at reduced temperatures (e.g., 2-8°C or frozen at -20°C or -80°C) to minimize degradation.[6][7] However, the suitability of freezing should be confirmed, as freeze-thaw cycles can sometimes promote degradation or cause the compound to precipitate.

Q4: Is this compound sensitive to light?

Q5: Which solvents are recommended for preparing stable solutions?

A5: The choice of solvent is critical. For many organic compounds, aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO) are preferred over protic solvents like water or alcohols, as they are less likely to participate in solvolysis reactions. The polarity of the solvent can also influence stability.[10][11][12] It is advisable to assess the stability of the compound in the chosen solvent system under the intended experimental conditions.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common stability issues with this compound solutions.

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound concentration Hydrolysis: The pH of the solution may be too acidic or basic.- Measure and adjust the pH of the solution to a near-neutral range (e.g., pH 6-7).- Use a non-nucleophilic buffer system if pH control is necessary.- Conduct a pH stability profile to determine the optimal pH range.
Reaction with solvent: The solvent may be reacting with the compound (solvolysis).- Switch to a less reactive, aprotic solvent such as acetonitrile or DMSO.- Ensure the solvent is of high purity and free from water and other nucleophilic impurities.
Elevated temperature: Storage or experimental conditions are too warm.- Store stock solutions at 2-8°C or frozen (-20°C or -80°C).- Minimize the time solutions are kept at room temperature or elevated temperatures during experiments.
Appearance of unknown peaks in chromatograms Degradation: The compound is breaking down into one or more degradation products.- Perform forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradation products.[13][14]- A stability-indicating analytical method should be developed to separate the parent compound from all potential degradants.[15][16]
Photodegradation: Exposure to light is causing decomposition.- Prepare and store solutions in amber vials or protect them from light.[9]- Conduct a photostability study to assess the compound's sensitivity to light.
Inconsistent results between experiments Solution instability: The compound is degrading over the course of the experiment or between experiments.- Prepare fresh solutions for each experiment.- If using a stock solution, re-analyze its concentration before each use to confirm its integrity.- Evaluate the stability of the compound in the final experimental medium over the duration of the experiment.
Freeze-thaw instability: Repeated freezing and thawing of stock solutions is causing degradation.- Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.[7]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[17]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a defined period.[13]

    • Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 80°C) for a defined period.[4]

    • Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period.

  • Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Solution (1 mg/mL in ACN) Stock Solution (1 mg/mL in ACN) Acid Hydrolysis (0.1M HCl, 60°C) Acid Hydrolysis (0.1M HCl, 60°C) Stock Solution (1 mg/mL in ACN)->Acid Hydrolysis (0.1M HCl, 60°C) Alkaline Hydrolysis (0.1M NaOH, 60°C) Alkaline Hydrolysis (0.1M NaOH, 60°C) Stock Solution (1 mg/mL in ACN)->Alkaline Hydrolysis (0.1M NaOH, 60°C) Oxidative Degradation (3% H2O2, RT) Oxidative Degradation (3% H2O2, RT) Stock Solution (1 mg/mL in ACN)->Oxidative Degradation (3% H2O2, RT) Thermal Degradation (80°C) Thermal Degradation (80°C) Stock Solution (1 mg/mL in ACN)->Thermal Degradation (80°C) Photolytic Degradation (UV light) Photolytic Degradation (UV light) Stock Solution (1 mg/mL in ACN)->Photolytic Degradation (UV light) Sample at Time Points Sample at Time Points Acid Hydrolysis (0.1M HCl, 60°C)->Sample at Time Points Alkaline Hydrolysis (0.1M NaOH, 60°C)->Sample at Time Points Oxidative Degradation (3% H2O2, RT)->Sample at Time Points Thermal Degradation (80°C)->Sample at Time Points Photolytic Degradation (UV light)->Sample at Time Points Neutralize & Dilute Neutralize & Dilute Sample at Time Points->Neutralize & Dilute HPLC Analysis HPLC Analysis Neutralize & Dilute->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Caption: Workflow for a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.[2][15]

Objective: To develop an HPLC method capable of separating this compound from all potential degradation products.

Methodology:

  • Column and Mobile Phase Screening:

    • Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[15]

    • Screen different mobile phase compositions (e.g., mixtures of acetonitrile or methanol with water or buffer).

  • Method Optimization:

    • Adjust the mobile phase ratio, flow rate, and column temperature to achieve good resolution between the parent peak and any degradation product peaks.

    • Use the stressed samples from the forced degradation study to challenge the separation capability of the method.

  • Detection:

    • Use a UV detector at a wavelength where the parent compound and the degradation products have adequate absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.[2]

  • Validation:

    • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Recommended Storage Conditions

Based on the chemical nature of α-bromoamides, the following general storage conditions are recommended to enhance the stability of this compound solutions:

Storage Form Recommended Conditions Rationale
Solid Compound Store at room temperature in a well-sealed container, protected from moisture and light.[18]Minimizes hydrolysis and photodegradation.
Stock Solutions Store at 2-8°C or frozen (-20°C or -80°C) in an aprotic solvent (e.g., acetonitrile, DMSO).[6][19] Aliquot into single-use volumes. Protect from light.Reduces the rate of degradation reactions. Aprotic solvents prevent solvolysis. Aliquoting avoids freeze-thaw cycles. Light protection prevents photodegradation.
Working Solutions Prepare fresh daily from a stable stock solution. If short-term storage is necessary, keep at 2-8°C and protect from light.Ensures the concentration and purity of the solution at the time of use.

References

  • El-Kimary, E. I., Khamis, E. F., & Belal, F. (2020). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Journal of the Mexican Chemical Society, 64(4), 275-288.
  • Reddy, G. S., Kumar, A., & Reddy, P. S. (2014). Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide. Journal of Pharmaceutical Analysis, 4(5), 348-354.
  • Science.gov. (n.d.). stability-indicating rp-hplc method: Topics by Science.gov. Retrieved from [Link]

  • Janković, B. (2023). Thermal Degradation Studies of Some Aliphatic Polyamides Using Hyphenated Techniques (TG-MS, TG-FTIR). Polymers, 15(15), 3329.
  • Singh, R., & Rehman, Z. U. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Sciences and Research, 7(5), 238-241.
  • CP Lab Safety. (n.d.). 2-Bromo-N-(2, 4-dimethylphenyl)benzenesulfonamide, min 98%, 100 grams. Retrieved from [Link]

  • Jain, D., & Jain, R. (2014). Forced Degradation Studies for Biopharmaceuticals.
  • Wiley, J. F., & Wiley, H. (1964). 2-Bromonaphthalene. Organic Syntheses, 44, 15.
  • PubChem. (n.d.). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Retrieved from [Link]

  • Douglas, J. J., Albright, H., & Stephenson, C. R. J. (2015). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 6(12), 7120-7125.
  • Slusarskaya, M. V., et al. (1983). Thermal degradation of pressure moulded aromatic polyamides. Polymer Science U.S.S.R., 25(7), 1845-1851.
  • Smollich, M., et al. (2015). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants. Environmental Sciences Europe, 27(1), 1-13.
  • Li, Y., et al. (2020). Oxidative N-functionalization of primary sulfonamides with aliphatic aldehydes: a green synthesis of α-sulfonamido acetals.
  • Baertschi, S. W., et al. (2022). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. Journal of Pharmaceutical Sciences, 111(1), 298-310.
  • Douglas, J. J., Albright, H., & Stephenson, C. R. J. (2015). Coupling of α-bromoamides and unactivated alkenes to form γ-lactams through EDA and photocatalysis. Chemical Science, 6(12), 7120-7125.
  • Blaker, J. J., et al. (2010). Premature degradation of poly(alpha-hydroxyesters) during thermal processing of Bioglass-containing composites.
  • El-Shabrawy, Y., & El-Kimary, E. (2015). Stability Indicating High Performance Liquid Chromatographic Method for The Determination of Bromazepam in the presence of its degradation products.
  • Blessy, M., Ruchi, D. P., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Biocompare. (2021). ELISA Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. Retrieved from [Link]

  • Al-Dulayymi, J. R., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. Journal of Analytical Methods in Chemistry, 2020, 8265054.
  • D'Alterio, C., et al. (2018). The Fascinating Chemistry of α-Haloamides. European Journal of Organic Chemistry, 2018(1), 100-128.
  • Purnachand, D., et al. (2016). Development and Validation of Stability Indicating RP-HPLC Method for Determination of Related Substances in Fenoprofen Calcium. Journal of Chemical and Pharmaceutical Research, 8(5), 251-259.
  • Al-Dulayymi, J. R., et al. (2020). Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Pure and Applied Chemistry, 92(3), 441-452.
  • Santa Fe College. (2023, September 8). Synthesis of 2 bromo 2 phenylpropane- Dr. Tania CS [Video]. YouTube. [Link]

  • Dorigato, A., et al. (2021). Thermal Degradation of Glass Fibre-Reinforced Polyamide 6,6 Composites: Investigation by Accelerated Thermal Ageing. Polymers, 13(16), 2649.
  • Patel, R., et al. (2026). From Separation to Safety Prediction: Validated RP-HPLC Method for Simultaneous Estimation of Sitagliptin and Lobeglitazone, LC-MS/MS Identification of Degradant Products, and In Silico Safety Profiling.
  • Hellwig, M., & Henle, T. (2015). Oxidative degradation of N(ε)-fructosylamine-substituted peptides in heated aqueous systems. Amino Acids, 47(5), 967-976.
  • van der Meer, J. Y., et al. (2007). In vitro hydrolytic degradation of hydroxyl-functionalized poly(alpha-hydroxy acid)s. Biomacromolecules, 8(9), 2781-2788.
  • Google Patents. (n.d.). CN110885284A - Synthesis method of 2-bromomalondialdehyde.
  • Schulz, P., et al. (2019). Thermal degradation of lead halide perovskite surfaces. Journal of Materials Chemistry A, 7(30), 17975-17983.
  • Um, I. H., et al. (2006). Solvent effect on the alpha-effect: ground-state versus transition-state effects; a combined calorimetric and kinetic investigation. The Journal of Organic Chemistry, 71(19), 7204-7210.
  • Alfa Aesar. (2009). Material Safety Data Sheet: Boron phosphide.
  • Gerasimova, E., & Gasanov, B. (1998). Effect of organic solvents on stability and activity of two related alcohol dehydrogenases: a comparative study.
  • Johnson, S. J. (2021). Exploration of Fluorinated α,β-Dehydroamino Acids and their Incorporation into Peptides. BYU ScholarsArchive.
  • Mintz, M. A., & Abraham, M. H. (2007). Solvent Effects on Transition States and Reaction Rates. In Advances in Physical Organic Chemistry (Vol. 41, pp. 1-135). Elsevier.
  • Eide-Haugmo, I., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research, 61(43), 16035-16045.

Sources

Technical Support Center: Stability and Handling of 2-bromo-N-(2,4-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-bromo-N-(2,4-dimethylphenyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this valuable reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to ensure the integrity of your research by providing scientifically sound advice grounded in established chemical principles.

Introduction to the Stability of α-Bromoamides

This compound is a member of the α-haloamide class of compounds, which are known for their utility as synthetic intermediates. However, their reactivity also makes them susceptible to various degradation pathways. Understanding these pathways is critical for maintaining the purity and reactivity of the compound throughout its synthesis, purification, and storage. The primary modes of decomposition for α-bromoamides are hydrolysis, solvolysis, and dehydrobromination. The rate of these degradation reactions can be influenced by several factors, including pH, temperature, solvent polarity, and exposure to light.

This guide will provide a detailed overview of these decomposition pathways, methods for their detection, and, most importantly, strategies to prevent them.

Frequently Asked Questions (FAQs)

Q1: I suspect my sample of this compound has degraded. What are the common signs of decomposition?

A1: Visual inspection can sometimes reveal degradation. A pure sample should be a white to off-white solid. Discoloration (e.g., yellowing or browning) can indicate the presence of impurities or degradation products. A change in the physical state, such as the material becoming oily or sticky, is also a sign of decomposition. For a definitive assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to identify the presence of degradation products.

Q2: What are the primary decomposition products of this compound?

A2: Based on the known reactivity of α-bromoamides, the three primary degradation products you are likely to encounter are:

  • 2-hydroxy-N-(2,4-dimethylphenyl)propanamide: Formed through hydrolysis, where the bromine atom is substituted by a hydroxyl group from water.

  • 2-alkoxy-N-(2,4-dimethylphenyl)propanamide: Formed through solvolysis if the compound is in an alcohol-based solvent (e.g., 2-methoxy-N-(2,4-dimethylphenyl)propanamide in methanol).

  • N-(2,4-dimethylphenyl)prop-2-enamide: Formed via dehydrobromination, which is the elimination of hydrogen bromide (HBr). This is more likely to occur in the presence of a base.

Q3: How can I monitor the stability of my this compound during a reaction?

A3: The most effective way to monitor the stability of the compound during a reaction is by using chromatographic techniques. A stability-indicating HPLC method is the gold standard for separating the parent compound from its potential degradation products.[1][2][3][4] TLC can also be a quick and effective tool for qualitative monitoring. By co-spotting your reaction mixture with a standard of the starting material, you can visually track its consumption and the appearance of new, more polar spots (hydrolysis product) or less polar spots (dehydrobromination product).

Q4: What are the ideal storage conditions for this compound to ensure its long-term stability?

A4: To minimize decomposition, this compound should be stored in a cool, dry, and dark environment. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen. The container should be tightly sealed to prevent the ingress of atmospheric moisture. For long-term storage, refrigeration (2-8 °C) is recommended.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to the decomposition of this compound.

Issue 1: Low Yield or Incomplete Reaction During Synthesis

If you are synthesizing this compound and experiencing low yields or incomplete conversion of your starting material, consider the following:

Possible Cause Suggested Solution Scientific Rationale
Degradation of the product under reaction conditions Monitor the reaction by TLC or HPLC to check for the formation of degradation products. If degradation is observed, consider lowering the reaction temperature or reducing the reaction time.α-Bromoamides can be thermally labile.[5][6] Excessive heat can promote both substitution and elimination reactions.
Presence of water in the reaction mixture Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere.Water can react with the α-bromoamide to form the corresponding hydroxy-amide, reducing the yield of the desired product.
Basic reaction conditions If a base is used in the reaction, consider using a non-nucleophilic, hindered base. Add the base slowly and at a low temperature.Bases can promote dehydrobromination, leading to the formation of the unsaturated amide byproduct.[7]
Issue 2: Presence of Impurities in the Final Product After Purification

If you observe impurities in your purified this compound, the following troubleshooting steps may be helpful:

Possible Cause Suggested Solution Scientific Rationale
Decomposition during workup Minimize the exposure of the product to aqueous conditions during extraction. Use a saturated sodium bicarbonate solution cautiously for neutralization, as a highly basic pH can cause dehydrobromination. Ensure all glassware is clean and dry.The presence of water and changes in pH during the workup can lead to hydrolysis or dehydrobromination.
Decomposition during purification (e.g., column chromatography) Use a non-polar solvent system for chromatography if possible. If a polar solvent is necessary, minimize the time the compound spends on the column. Consider using a different purification method, such as recrystallization from a non-polar solvent.Silica gel can be slightly acidic and can hold water, which may promote hydrolysis on the column.
Co-elution of impurities Develop a more effective purification protocol. For column chromatography, try a different solvent system or a different stationary phase. For recrystallization, experiment with different solvents or solvent mixtures.The polarity of the degradation products may be similar to the parent compound, making separation challenging.

Analytical Methodologies for Stability Assessment

A robust analytical method is essential for assessing the purity and stability of this compound. A stability-indicating HPLC method is the preferred approach.

Protocol: Development of a Stability-Indicating RP-HPLC Method
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. The formic acid helps to improve peak shape and suppress the ionization of any acidic or basic components.

  • Gradient Program: A typical starting gradient would be 50-90% B over 15 minutes. This can be optimized to achieve good separation between the parent compound and its degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 254 nm).

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed.[8][9][10] This involves subjecting a solution of the compound to stress conditions:

    • Acidic hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal degradation: Solution heated at 80 °C for 48 hours.

    • Photodegradation: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

The chromatograms from these studies should demonstrate that the degradation products are well-resolved from the parent peak.

Visualizing Decomposition and Troubleshooting

Decomposition Pathways

DecompositionPathways main This compound hydrolysis 2-hydroxy-N-(2,4-dimethylphenyl)propanamide main->hydrolysis H₂O (Hydrolysis) solvolysis 2-alkoxy-N-(2,4-dimethylphenyl)propanamide main->solvolysis ROH (Solvolysis) dehydrobromination N-(2,4-dimethylphenyl)prop-2-enamide main->dehydrobromination Base (Dehydrobromination)

Caption: Major decomposition pathways of this compound.

Troubleshooting Workflow

TroubleshootingWorkflow start Suspected Decomposition analytical Analytical Confirmation (TLC, HPLC, NMR) start->analytical synthesis Problem during Synthesis? analytical->synthesis purification Problem during Purification/Workup? synthesis->purification No synthesis_sol Optimize Reaction Conditions: - Lower Temperature - Anhydrous Conditions - Non-nucleophilic base synthesis->synthesis_sol Yes storage Problem during Storage? purification->storage No purification_sol Optimize Purification: - Minimize aqueous contact - Neutral pH - Non-polar solvents purification->purification_sol Yes storage_sol Optimize Storage: - Cool, dry, dark - Inert atmosphere storage->storage_sol Yes end Stable Compound synthesis_sol->end purification_sol->end storage_sol->end

Sources

Technical Support Center: Alkylation Reactions with 2-bromo-N-(2,4-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkylation of 2-bromo-N-(2,4-dimethylphenyl)propanamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of my this compound proceeding very slowly or not at all?

A1: Low reactivity in this specific alkylation is a common challenge and can be attributed to a combination of electronic and steric factors.

  • Electronic Effects: The nitrogen atom in an amide is significantly less nucleophilic than that of an amine. This is due to the resonance delocalization of the nitrogen's lone pair of electrons with the adjacent carbonyl group, which reduces its availability to attack an electrophile.[1]

  • Steric Hindrance: The structure of this compound presents considerable steric bulk around the nitrogen atom. The ortho-methyl group on the 2,4-dimethylphenyl ring, combined with the adjacent propanamide group, physically obstructs the approach of the alkylating agent to the nitrogen atom.[2]

To overcome these challenges, the reaction conditions must be carefully optimized to enhance the nucleophilicity of the amide nitrogen. This typically involves the use of a strong base to deprotonate the amide, forming a more reactive amidate anion.[1][3]

Q2: I'm observing significant side-product formation. What are the likely side reactions and how can I minimize them?

A2: Several side reactions can compete with the desired N-alkylation. The most common are O-alkylation, elimination of HBr, and hydrolysis of the amide.

  • O-Alkylation vs. N-Alkylation: The amidate anion formed upon deprotonation is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. While N-alkylation is usually the thermodynamically favored product, O-alkylation can occur under certain conditions, leading to the formation of an imino ether. The choice of base, solvent, and counter-ion can influence the N/O selectivity. Hard cations like Na⁺ tend to coordinate with the harder oxygen atom, potentially favoring O-alkylation, whereas softer cations like Cs⁺ may favor N-alkylation.

  • Elimination: The presence of a bromine atom on the carbon alpha to the carbonyl group makes the compound susceptible to elimination, especially when using a strong, sterically hindered base. This would result in the formation of N-(2,4-dimethylphenyl)-2-propenamide.

  • Hydrolysis: Under harsh basic conditions, particularly in the presence of water and at elevated temperatures, the amide bond can be susceptible to hydrolysis, which would break the molecule into 2,4-dimethylaniline and 2-bromopropanoic acid.

To minimize these side reactions, a careful selection of reagents and reaction conditions is crucial.

Troubleshooting Guides

Issue 1: Low or No Conversion to the N-Alkylated Product

This is often the primary hurdle. The following workflow and parameter table can help you systematically troubleshoot and optimize your reaction.

low_conversion_workflow start Low/No Conversion Observed check_base Step 1: Evaluate the Base start->check_base base_strength Is the base strong enough? (pKa of conjugate acid > 17) check_base->base_strength  Key Question check_solvent Step 2: Assess the Solvent solvent_type Is the solvent polar and aprotic? check_solvent->solvent_type  Key Question check_temp Step 3: Adjust Temperature & Time temp_increase Gradually increase temperature. Monitor for decomposition. check_temp->temp_increase  Action check_reagents Step 4: Verify Reagent Quality reagent_purity Check purity of starting amide and alkylating agent. check_reagents->reagent_purity  Action base_solubility Is the base soluble in the solvent? base_strength->base_solubility If yes base_solubility->check_solvent If yes solvent_type->check_temp If yes temp_increase->check_reagents solution Optimized Reaction reagent_purity->solution

Caption: Troubleshooting workflow for low conversion.

A standard approach involves the deprotonation of the amide followed by the addition of the alkylating agent.

Step-by-Step General Protocol:

  • Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Dissolve the this compound in an appropriate anhydrous polar aprotic solvent (see table below).

  • Cool the solution in an ice bath (0 °C).

  • Add the base portion-wise, ensuring the temperature does not rise significantly.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.

  • Slowly add the alkylating agent (e.g., an alkyl halide) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, or gently heat if necessary.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Proceed with standard aqueous workup and purification (e.g., column chromatography).

ParameterRecommendationRationale and Key Considerations
Base NaH (Sodium Hydride), KOH (Potassium Hydroxide), K₃PO₄ (Potassium Phosphate)[4], Cs₂CO₃ (Cesium Carbonate)A strong base is required to deprotonate the amide (pKa ~17). NaH is a strong, non-nucleophilic base, but its heterogeneity can sometimes lead to inconsistent results. KOH is effective, especially with a phase-transfer catalyst. K₃PO₄ is a milder, yet effective base for N-alkylation under certain conditions.[4][5]
Solvent DMF (Dimethylformamide), DMSO (Dimethyl Sulfoxide), THF (Tetrahydrofuran), AcetonitrilePolar aprotic solvents are essential. They can dissolve the amidate salt and do not have acidic protons that would quench the base. DMF and DMSO are particularly effective at solvating cations, which can increase the reactivity of the amidate anion.[1][6]
Temperature 0 °C to 80 °CStart at a low temperature during deprotonation to control exothermicity and minimize side reactions. The reaction may require heating to proceed at a reasonable rate, but high temperatures (>80-100 °C) can promote elimination or decomposition.
Additives TBAB (Tetrabutylammonium Bromide), 18-Crown-6A phase-transfer catalyst like TBAB can be beneficial, especially with bases like KOH, by facilitating the transfer of the hydroxide ion into the organic phase.[3] A crown ether can be used with potassium salts to sequester the K⁺ ion, leading to a more "naked" and reactive amidate anion.
Issue 2: Poor Selectivity (O- vs. N-Alkylation)

The formation of an O-alkylated byproduct is a common issue. Here’s how to favor N-alkylation.

selectivity_diagram amide Starting Amide amidate Amidate Anion (Ambident Nucleophile) amide->amidate + Base base Base (e.g., NaH) n_alkylation N-Alkylation (Thermodynamic Product) amidate->n_alkylation Attack via N o_alkylation O-Alkylation (Kinetic Product) amidate->o_alkylation Attack via O alkyl_halide R'-X

Caption: Competing N- and O-alkylation pathways.

  • Solvent Choice: Aprotic, non-polar solvents can favor N-alkylation. In polar aprotic solvents like DMF or DMSO, the harder oxygen atom of the amidate is strongly solvated, leaving the softer nitrogen atom more available for attack.

  • Counter-ion Effect: Using bases with large, soft counter-ions (like Cs₂CO₃) can favor N-alkylation. The weaker coordination between the soft cation and the hard oxygen atom increases the relative nucleophilicity of the nitrogen.

  • Temperature: N-alkylation is often the thermodynamically more stable outcome. Running the reaction at a slightly elevated temperature for a longer period can allow the kinetically formed O-alkylated product to revert and form the more stable N-alkylated product, assuming the O-alkylation is reversible under the reaction conditions.

Issue 3: Potential for Racemization

If your starting material is enantiomerically pure, maintaining its stereochemical integrity is critical. The alpha-proton is acidic and can be removed by the strong base used for N-deprotonation, leading to a planar enolate intermediate and subsequent racemization.[7][8]

  • Use a Milder Base: If possible, screen milder bases like K₃PO₄ or an organic base in combination with a suitable catalyst.[4][5]

  • Low Temperature: Perform the deprotonation and alkylation at the lowest possible temperature that still allows the reaction to proceed. This disfavors the proton exchange that leads to racemization.

  • Controlled Stoichiometry: Use only a slight excess of the base (e.g., 1.05-1.1 equivalents) to minimize the concentration of free base in the solution after the amide has been deprotonated.

  • Rapid Alkylation: Add the alkylating agent as soon as the deprotonation is complete to trap the amidate before enolization and proton exchange can extensively occur.

By systematically addressing these common challenges, you can significantly improve the success rate of your alkylation reactions with this compound. Always ensure that you verify the structure and purity of your final product using appropriate analytical techniques such as NMR, MS, and HPLC.

References

  • Hibbard, J. P., Yam, J. G., Alsalek, E. B., & Bahmonde, A. (2022). A mild sustainable protocol for the coupling of primary alkyl chlorides and bromides with amides. The Journal of Organic Chemistry, 87(18), 12036–12040. [Link]

  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?[Link]

  • Ciaffo, G. M., et al. (2021). The Fascinating Chemistry of α‐Haloamides. Chemistry – A European Journal. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • Zaragoza, F. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

  • Vass, A., & Dudas, J. (2000). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 5(3), 444-448. [Link]

  • Chandrashekar, E. R., et al. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(1), 2303-2309. [Link]

  • Li, F., & Ma, D. (2018). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Organic & Biomolecular Chemistry, 16(43), 8093-8103. [Link]

  • American Chemical Society. (2021). N alkylation at sp3 Carbon Reagent Guide. [Link]

  • American Chemical Society. (2018). New approaches to amide arylation and alkylation under mild conditions. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. [Link]

  • Wiley Online Library. (2021). The Fascinating Chemistry of α‐Haloamides. [Link]

  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?[Link]

  • PubMed. (2019). A Method for the Catalytic Enantioselective Synthesis of Chiral α-Azido and α-Amino Ketones from Racemic α-Bromo Ketones, and Its Generalization to the Formation of Bonds to C, O, and S. [Link]

  • CHIMIA. (2014). The Synthesis of Sterically Hindered Amides. [Link]

  • ResearchGate. (2014). The Synthesis of Sterically Hindered Amides. [Link]

  • Thieme. (2018). α-Arylation of Amides from α-Halo Amides Using Metal-Catalyzed Cross-Coupling Reactions. [Link]

  • YouTube. (2023). Synthesis of 2 bromo 2 phenylpropane. [Link]

  • YouTube. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. [Link]

  • Fiveable. (2025). N-substituted Amides Definition. [Link]

Sources

Technical Support Center: N-Aryl Amide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NAS-2024-OPT

Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Byproduct Formation & Yield Loss in N-Aryl Amide Coupling

Executive Summary

N-aryl amide synthesis (coupling anilines with carboxylic acids/halides) presents a unique kinetic challenge compared to aliphatic amines. Anilines are significantly less nucleophilic (


 of conjugate acid 

4–5 vs. 10–11 for alkyl amines). This sluggish reactivity allows the activated acyl intermediate to linger, increasing the statistical probability of deleterious side pathways: rearrangement (N-acyl urea) , epimerization (racemization) , and catalyst decomposition .

This guide provides diagnostic workflows and self-validating protocols to eliminate these byproducts.

Module 1: Classical Coupling (Carbodiimides/Uroniums)

Primary Issue: Formation of N-Acyl Urea and Racemization.[1]

Diagnostic: What went wrong?
SymptomRoot CauseMechanism
Insoluble white precipitate (not product)N-Acyl Urea Formation The O-acylisourea intermediate rearranges via an intramolecular

acyl migration because the aniline is too slow to intercept it.
Loss of Chirality (Enantiomeric Excess < 90%)Oxazolone Formation Slow coupling allows the amide backbone to cyclize into an oxazolone, which rapidly epimerizes under basic conditions.
Low Yield with HATU Guanidinium Formation Excess HATU reacts with the amine (instead of the acid activating) if the acid activation is slow or stoichiometry is off.
Troubleshooting Workflow

Carbodiimide_Troubleshooting Start Issue: Low Yield / Byproducts Check_Byproduct Identify Byproduct via LCMS/NMR Start->Check_Byproduct NAcylUrea N-Acyl Urea Detected (Rearrangement) Check_Byproduct->NAcylUrea Racemization Racemization Detected (Oxazolone) Check_Byproduct->Racemization Add_Additive Add HOAt or OxymaPure (Intercepts O-acylisourea) NAcylUrea->Add_Additive Check_Base Check Base Strength Racemization->Check_Base Switch_Reagent Switch to T3P or Cyclic Anhydride Add_Additive->Switch_Reagent If fails Strong_Base Using TEA/DIPEA? Check_Base->Strong_Base Weak_Base Switch to Collidine or TMP Strong_Base->Weak_Base Yes Change_Coupler Switch to T3P or COMU Weak_Base->Change_Coupler

Figure 1: Decision tree for diagnosing and fixing carbodiimide-mediated coupling failures.

Solution: The "Zero-Racemization" Protocol (T3P Method)

Propanephosphonic acid anhydride (T3P) is superior to HATU/EDC for N-aryl couplings because it does not generate a reactive O-acylisourea that can rearrange, and it operates well with weaker bases.

Protocol:

  • Dissolve carboxylic acid (1.0 equiv) and aniline (1.1 equiv) in EtOAc or 2-MeTHF (Green solvent).

  • Add Pyridine (3.0 equiv) or 2,4,6-Collidine (for highly chiral substrates).

  • Cool to 0 °C.

  • Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Warm to RT and stir.

    • Self-Validation: T3P byproducts are water-soluble.[2][3] A simple water wash should yield pure product. If the organic layer retains impurities, the coupling failed (check aniline nucleophilicity).

Module 2: Metal-Catalyzed Coupling (Buchwald-Hartwig)

Primary Issue: Protodehalogenation (Reduction) and Catalyst Death.

Diagnostic: What went wrong?
SymptomRoot CauseMechanism
Starting Material (Ar-X) becomes Ar-H Protodehalogenation

-hydride elimination from the Pd-amido complex. Common with primary amines or impure solvents (alcohols).
Reaction turns black immediately Pd Black Precipitation Ligand dissociation. The catalyst is unstable ("death") before oxidative addition occurs.
No Reaction (Ar-I substrates) Iodide Inhibition Formation of stable

dimers. Iodide bridges inhibit the catalytic cycle.
Troubleshooting Workflow

Buchwald_Troubleshooting Start Issue: Pd-Coupling Failure Analyze Analyze Crude (GC/LC-MS) Start->Analyze Dehalo Product is Ar-H (Reduction) Analyze->Dehalo Stalled SM Remaining (No Conversion) Analyze->Stalled Ligand Switch Ligand: BrettPhos (1°) or RuPhos (2°) Dehalo->Ligand Base Base Issue? Switch Cs2CO3 -> NaOtBu Stalled->Base Solvent Exclude Alcohols/Water Use Toluene/Dioxane Ligand->Solvent Precat Use Pre-catalyst (e.g., XPhos Pd G4) Base->Precat Inhibition Iodide Inhibition? Add AgNO3 or switch to Ar-Br Precat->Inhibition

Figure 2: Troubleshooting logic for Buchwald-Hartwig amidation. Note the specific ligand recommendations for preventing reduction.

Solution: The "Robust" Buchwald Protocol

To prevent dehalogenation, we must accelerate the reductive elimination step over the


-hydride elimination step. This requires bulky, electron-rich ligands.

Protocol:

  • Charge reaction vial with:

    • Aryl Halide (1.0 equiv)

    • Amine (1.2 equiv)

    • Base: NaOtBu (1.4 equiv) [Use Cs₂CO₃ if substrate has esters/ketones].

    • Catalyst: XPhos Pd G4 or BrettPhos Pd G4 (2–5 mol%). Do not use Pd(PPh3)4 or Pd(OAc)2 without added ligands.

  • Evacuate/Backfill with Argon (3x). Oxygen kills the active Pd(0) species.

  • Add Anhydrous t-Amyl Alcohol or Dioxane (degassed).

  • Heat to 80–100 °C.

    • Self-Validation: If the reaction mixture remains a clear orange/red solution, the catalyst is active. If it turns to a black suspension within 10 minutes, the ligand has dissociated (catalyst death)—check solvent purity or switch to a more sterically demanding ligand.

Module 3: Comparative Data Vault

Table 1: Coupling Agent Selection for N-Aryl Systems

Data aggregated from comparative studies on racemization-prone substrates (e.g., Phenylglycine derivatives).

ReagentReactivityEpimerization RiskRecommended Use
T3P HighVery Low (<1%) Gold Standard for chiral N-aryl amides. Easy workup.
HATU Very HighModerate (2–10%)Use for sterically hindered, non-chiral couplings.
COMU Very HighLow (1–3%)Safer alternative to HATU; easier by-product removal.
EDC/HOBt ModerateHigh (>10%)Avoid for N-aryl amides if chirality is crucial.
Ghosez's Rgt HighLowExcellent for acid-sensitive substrates (neutral conditions).
Table 2: Buchwald-Hartwig Ligand Selector

Selecting the wrong ligand is the #1 cause of byproduct formation.

Amine TypeRecommended LigandWhy?
Primary Aniline BrettPhos Prevents binding of product (inhibition) and stops dehalogenation.
Secondary Aniline RuPhos Steric bulk promotes reductive elimination of bulky products.
Amides (coupling) tBuBrettPhos Specifically tuned for amide nucleophiles (lower pKa).
General Purpose XPhos Good starting point, but prone to dehalogenation with primary amines.

FAQ: Frequently Asked Questions

Q: I am seeing a "+43 mass" impurity in my HATU coupling. What is it? A: This is the Guanidinium adduct . It happens when the amine reacts with the HATU reagent itself rather than the activated acid.

  • Fix: Pre-activate the acid with HATU/Base for 2–5 minutes before adding the amine. Alternatively, use T3P.[3]

Q: My Buchwald reaction works for Ar-Br but fails for Ar-I. Isn't Iodine more reactive? A: Counter-intuitively, no. Iodide ions released during the reaction can bridge two Palladium centers, forming an inactive dimer


.
  • Fix: Switch to the Aryl Bromide or add a silver salt (e.g., AgOTf) to precipitate the iodide (though this is expensive).

Q: Can I use DMF for T3P couplings? A: It is not recommended. T3P is supplied in EtOAc or MeTHF. DMF can cause difficult workups and T3P is less stable in it over long periods. Stick to EtOAc, MeTHF, or DCM.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3][4][5] Organic Process Research & Development. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[6] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • Biotage. (2024).[3] The Use of T3P in Organic Synthesis. Link

  • Inglesby, P. A., et al. (2015). Optimization of the Buchwald–Hartwig Amination: A Case Study. Organic Process Research & Development. Link

Sources

Technical Support Center: Synthesis of 2-bromo-N-(2,4-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-bromo-N-(2,4-dimethylphenyl)propanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshoot common challenges encountered during this N-acylation reaction. The primary focus of this guide is to elucidate the critical role of solvent selection in achieving high yield, purity, and reaction efficiency.

I. Synthesis Overview & Core Mechanism

The synthesis of this compound is a nucleophilic acyl substitution reaction. It involves the acylation of the primary amine, 2,4-dimethylaniline, with an activated 2-bromopropanoyl group, typically from 2-bromopropionyl bromide or chloride. The reaction proceeds via the nucleophilic attack of the aniline's nitrogen atom on the electrophilic carbonyl carbon of the acyl halide. A base is often employed to neutralize the hydrogen halide (HBr or HCl) byproduct, driving the reaction to completion.[1]

The choice of solvent is paramount as it influences reactant solubility, stabilizes transition states, and can participate in or hinder side reactions. Understanding these solvent effects is key to optimizing the synthesis.[2][3]

N-Acylation_Mechanism Aniline 2,4-Dimethylaniline (Nucleophile) Intermediate [Intermediate Complex] Aniline->Intermediate Nucleophilic Attack AcylHalide 2-Bromopropionyl Bromide (Electrophile) AcylHalide->Intermediate Product This compound Intermediate->Product Collapse & Leaving Group Expulsion Byproduct HBr Intermediate->Byproduct Base Base (e.g., Pyridine, Et3N) Byproduct->Base Solvent Solvent Cage

Caption: General mechanism for the N-acylation of 2,4-dimethylaniline.

II. Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a question-and-answer format, with a focus on solvent-related causes and solutions.

Question 1: My reaction yield is consistently low. What are the most likely causes related to my choice of solvent?

Answer: Low yield is a frequent issue stemming from several solvent-dependent factors.

  • Poor Solubility of Reactants or Intermediates: 2,4-dimethylaniline is relatively nonpolar, while the acyl halide is polar. More critically, the protonated aniline salt that can form is often insoluble in nonpolar organic solvents.

    • Insight: In a nonpolar solvent like hexane or toluene, the generated HBr can protonate the starting aniline. This anilinium salt may precipitate, effectively removing the nucleophile from the reaction and halting progress.

    • Solution: Employ a polar aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. These solvents effectively dissolve both the reactants and the charged intermediates, facilitating the reaction.[2]

  • Side Reaction with Solvent: Protic solvents are generally unsuitable.

    • Insight: Solvents with acidic protons, like water or alcohols (methanol, ethanol), are nucleophilic and will readily react with the highly electrophilic 2-bromopropionyl bromide. This leads to the formation of 2-bromopropionic acid or its corresponding ester, consuming your acylating agent.[4]

    • Solution: Always use anhydrous (dry) polar aprotic solvents. If the presence of water is unavoidable, consider using Schotten-Baumann conditions, where an immiscible organic solvent is used with an aqueous base.[5]

  • Inadequate Stabilization of the Transition State: The reaction proceeds through a charged, tetrahedral intermediate.

    • Insight: Nonpolar solvents do not effectively stabilize this charged transition state, leading to a higher activation energy and a significantly slower reaction rate. Polar aprotic solvents, with their high dielectric constants, can stabilize these intermediates through dipole-dipole interactions, accelerating the reaction.[2][6]

Question 2: I'm observing a significant amount of an acidic impurity in my crude product. What is it and how do I prevent it?

Answer: The most probable acidic impurity is 2-bromopropionic acid.

  • Causality: This impurity is the product of the hydrolysis of your acylating agent, 2-bromopropionyl bromide. It forms when the acyl bromide reacts with trace amounts of water in your solvent or glassware. The acyl bromide is highly sensitive to moisture.[4]

    • Validation: You can confirm its presence by washing a sample of your crude product with a saturated sodium bicarbonate solution; the acidic impurity will move to the aqueous layer.

  • Prevention:

    • Use Anhydrous Solvents: Use freshly distilled solvents or purchase high-quality anhydrous grade solvents and handle them under an inert atmosphere (e.g., nitrogen or argon).

    • Dry Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use to remove adsorbed moisture.

    • Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere prevents atmospheric moisture from entering the reaction vessel.

Question 3: The reaction starts but then stalls, leaving a large amount of unreacted 2,4-dimethylaniline. Why?

Answer: This common issue, known as reaction stalling, is often linked to the HBr byproduct.

  • Mechanism of Stalling: As the reaction proceeds, it generates one equivalent of HBr for every equivalent of product formed. HBr is a strong acid that will protonate the most basic species in the mixture: the unreacted 2,4-dimethylaniline. The resulting 2,4-dimethylanilinium bromide salt is no longer nucleophilic and is often poorly soluble in common organic solvents like DCM or THF. This effectively poisons your own reaction.

  • The Role of the Solvent and Base:

    • Without a Base: The reaction will likely stall after approximately 50% conversion, as the generated HBr will have consumed half of the starting aniline.

    • With a Base: A non-nucleophilic organic base like triethylamine (Et₃N) or pyridine is crucial. It acts as an acid scavenger, reacting with the HBr to form triethylammonium bromide or pyridinium bromide.

    • Solvent-Base Synergy: The chosen solvent must be able to dissolve the resulting ammonium salt. While DCM is often adequate, solvents like acetonitrile or DMF have higher polarity and are more effective at keeping these salts in solution, ensuring a homogeneous and complete reaction.[7]

Question 4: Which solvent is definitively the best for this synthesis?

Answer: There is no single "best" solvent, as the optimal choice depends on scale, purification strategy, and available resources. However, a comparative analysis points to clear recommendations.

Solvent ClassExample(s)ProsConsRecommendation
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF)Good solubility for reactants; Easy to remove under vacuum; Relatively inert.Lower boiling points may require cooling; Less effective at dissolving byproduct salts than more polar options.Excellent starting point. DCM is often the preferred choice for lab-scale synthesis due to its versatility and ease of use.
High-Polarity Aprotic Acetonitrile, Dimethylformamide (DMF)Excellent solvating power for all components, including byproduct salts; Can accelerate reaction rates.[2]Higher boiling points make them difficult to remove; DMF can be problematic in workups and may contain amine impurities.[7]Use if solubility issues persist in DCM/THF, particularly for larger-scale reactions. Acetonitrile is often a better choice than DMF.
Nonpolar Aprotic Toluene, HexaneEasy to remove; Inexpensive.Poor solubility of intermediates and byproduct salts; Very slow reaction rates; Can lead to reaction stalling.Not recommended. These solvents are generally unsuitable for this type of acylation.
Biphasic DCM/Water, Diethyl Ether/Water (Schotten-Baumann)Base (e.g., NaOH, K₂CO₃) is in the aqueous phase, instantly neutralizing HBr; Tolerant of some water.[5]Can promote hydrolysis of the acyl halide if mixing is too slow; Requires vigorous stirring for phase transfer.A robust alternative, especially if anhydrous conditions are difficult to maintain.

III. Recommended Experimental Protocols

Protocol 1: Synthesis in Dichloromethane (DCM)

This protocol is a reliable standard for laboratory-scale synthesis.

  • Preparation: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2,4-dimethylaniline (10.0 mmol, 1.21 g).

  • Dissolution: Add 50 mL of anhydrous DCM, followed by triethylamine (12.0 mmol, 1.67 mL). Stir until a homogeneous solution is formed.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Addition of Acyl Bromide: Dissolve 2-bromopropionyl bromide (10.5 mmol, 2.27 g) in 20 mL of anhydrous DCM. Add this solution dropwise to the cooled aniline solution over 20-30 minutes using a pressure-equalizing dropping funnel. A white precipitate (triethylammonium bromide) will form.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding 50 mL of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Troubleshooting_Workflow Start Reaction Start Check_TLC Monitor by TLC after 2h Start->Check_TLC Complete Reaction Complete -> Proceed to Workup Check_TLC->Complete Yes Stalled Incomplete Reaction / Stalled Check_TLC->Stalled No Check_Base Was a base (e.g., Et3N) added? Stalled->Check_Base Add_Base Add 1.2 eq. Base & Stir Check_Base->Add_Base No Check_Solvent What is the solvent? Check_Base->Check_Solvent Yes Add_Base->Check_TLC Nonpolar_Solvent Low Polarity (e.g., Toluene) -> Switch to DCM/THF Check_Solvent->Nonpolar_Solvent Nonpolar Polar_Solvent Polar Aprotic (e.g., DCM) -> Check for Moisture Check_Solvent->Polar_Solvent Polar Aprotic Check_Moisture Were anhydrous conditions used? Polar_Solvent->Check_Moisture Wet_Conditions No -> Suspect Hydrolysis Restart with dry solvent/glassware Check_Moisture->Wet_Conditions No Dry_Conditions Yes -> Consider heating gently (40°C) or switching to Acetonitrile Check_Moisture->Dry_Conditions Yes

Caption: A decision workflow for troubleshooting common synthesis issues.

IV. References

  • PrepChem. Preparation of 2-bromopropionyl bromide. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. 2-Bromopropionyl bromide: A Versatile Reagent for Organic Synthesis. (2023). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7250, 2,4-Dimethylaniline. Available from: [Link]

  • PrepChem. Preparation of 2-bromopropionic acid. Available from: [Link]

  • MDPI. Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. (2023). Molecules, 28(19), 6777. Available from: [Link]

  • Solubility of Things. Amides: Structure, Properties, and Reactions. Available from: [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Available from: [Link]

  • Procopio, D., et al. Green Solvents for the Formation of Amide Linkage. (2021). RSC Advances. Available from: [Link]

  • NCERT. Amines. Available from: [Link]

  • International Journal of Advance Research, Ideas and Innovations in Technology. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. (2021). Available from: [Link]

  • Gawade, R., & Kulkarni, P. Effect of different solvents on synthesis of 2-phenyl benzimidazole and its derivatives. (2025). International Journal of Pharmaceutical Research and Applications. Available from: [Link]

Sources

Validation & Comparative

Technical Guide: Assessing the Specificity of 2-Bromo-N-(2,4-dimethylphenyl)propanamide as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-bromo-N-(2,4-dimethylphenyl)propanamide represents a class of


-haloamide electrophiles that occupy a distinct chemical space between highly promiscuous alkylators (e.g., iodoacetamide) and tunable Michael acceptors (e.g., acrylamides). Its specificity is governed by a "tug-of-war" between the high intrinsic reactivity of the 

-bromo warhead and the steric modulation provided by the

-methyl group and the lipophilic 2,4-dimethylphenyl scaffold.

This guide provides a framework for evaluating this compound as a Targeted Covalent Inhibitor (TCI) or chemical probe. While the bromine leaving group accelerates nucleophilic substitution (


), the steric bulk of the propanamide backbone reduces the rate of non-specific thiol alkylation compared to simple acetamides. Consequently, this molecule is best classified as a kinetic probe  requiring rigorous proteomic profiling to validate selectivity.

Chemical Profile & Mechanism of Action[1]

Structural Analysis

The molecule consists of three functional domains that dictate its biological behavior:

  • The Warhead (

    
    -Bromopropanamide):  The electrophilic center. The C-Br bond is weaker than C-Cl, making it highly reactive toward nucleophiles (Cys-SH). However, the 
    
    
    
    -methyl group (propanamide vs. acetamide) introduces steric hindrance that slows nucleophilic approach.
  • The Linker (Amide): Provides chemical stability and hydrogen bond donor/acceptor sites for protein backbone interaction.

  • The Scaffold (2,4-Dimethylphenyl): A hydrophobic moiety (xylidine derivative) that drives non-covalent binding affinity (

    
    ) to specific hydrophobic pockets, acting as the primary selectivity filter.
    
Reaction Mechanism ( Alkylation)

The reaction proceeds via an irreversible bimolecular nucleophilic substitution (


). A cysteine thiolate (

) attacks the

-carbon, displacing the bromide ion.

ReactionMechanism Cys Cysteine Thiolate (Nucleophile) TS Transition State (Sterically Hindered) Cys->TS Attack Probe 2-Bromo-N-... (Electrophile) Probe->TS Product S-Alkylated Protein (Stable Adduct) TS->Product Irreversible Bromide Br- (Leaving Group) TS->Bromide Displacement

Figure 1: Mechanism of cysteine alkylation. The


-methyl group on the probe creates a steric barrier in the Transition State, modulating reactivity.

Comparative Analysis: Alternatives & Performance

To assess specificity, one must compare this compound against standard alkylating agents. The following table summarizes the trade-offs.

FeatureThis compound Iodoacetamide (IA) Chloroacetamide Probes Acrylamides
Reaction Type Irreversible

Irreversible

Irreversible

Michael Addition (Rev/Irrev)
Intrinsic Reactivity High/Medium (Modulated by sterics)Very High (Promiscuous)Low/Medium Tunable (Low to High)
Selectivity Driver Non-covalent binding (Scaffold) + Steric hindranceNone (Reactivity driven)Scaffold bindingScaffold binding + Orientation
Primary Target Cysteine (Kinetic control)Cysteine (Pan-reactive)Cysteine (Requires proximity)Cysteine (Specific geometry)
Stability (

)
Moderate (Hydrolysis risk > Cl)Low (Light sensitive)HighHigh
Verdict "Goldilocks" Probe: Faster than Cl, more selective than IA.Negative Control: Use to max out alkylation.Drug-like: Preferred for TCI drugs.Standard: Preferred for kinases.
Why choose the Bromo-Propanamide?
  • Vs. Chloroacetamides: If a chloroacetamide probe is too slow to capture a transient protein state or a low-nucleophilicity cysteine, the bromo-analog provides the necessary reactivity boost (~10-100x faster).

  • Vs. Acrylamides: Acrylamides require a specific orientation of the cysteine relative to the warhead.

    
    -Haloamides are less geometry-constrained, making them better for "fishing" experiments in Activity-Based Protein Profiling (ABPP).
    

Experimental Validation Protocols

To validate the specificity of this compound, you must distinguish between intrinsic reactivity (chemical nature) and protein-specific labeling (biological recognition).

Protocol A: Glutathione (GSH) Reactivity Assay

Purpose: To determine the intrinsic electrophilicity (


) of the compound independent of protein structure.
  • Preparation: Prepare a 10 mM stock of the test compound and a 10 mM stock of reduced L-Glutathione (GSH) in PBS (pH 7.4).

  • Incubation: Mix GSH and compound at a 10:1 ratio (pseudo-first-order conditions) or 1:1 (second-order) in a 96-well plate. Final concentration: 50

    
    M compound, 500 
    
    
    
    M GSH. Include an internal standard (e.g., indomethacin).
  • Monitoring: Measure the depletion of the parent compound via LC-MS/MS at time points: 0, 15, 30, 60, 120, and 240 min.

  • Calculation: Plot

    
     vs. time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).
  • Benchmark:

    • 
       min: Highly reactive (Likely promiscuous/toxic).
      
    • 
       min: Ideal window for TCI. 
      
    • 
       min: Low reactivity (Requires very high affinity binding).
      
Protocol B: Competitive Activity-Based Protein Profiling (ABPP)

Purpose: To prove the compound targets specific proteins in a complex proteome rather than alkylating randomly.

Workflow Diagram:

ABPP_Workflow Proteome Cell Lysate / Proteome Treatment Treat with Test Compound (2-Bromo-N-...) Proteome->Treatment Step 1: Block Specific Targets Probe Chase with Broad-Spectrum Probe (e.g., IA-Alkyne) Treatment->Probe Step 2: Label Remaining Cys Click Click Chemistry (Add Biotin/Fluorophore) Probe->Click Step 3: Tag Analysis LC-MS/MS Analysis (Quantify Competition) Click->Analysis Step 4: Identify

Figure 2: Competitive ABPP workflow. Targets bound by the test compound will NOT be labeled by the generic probe (IA-Alkyne), resulting in a loss of signal in MS analysis.

Step-by-Step Methodology:

  • Lysate Prep: Generate cell lysates (1 mg/mL protein) in PBS.

  • Competition: Treat lysate with the test compound (at

    
     and 
    
    
    
    IC50) for 1 hour. Include a DMSO vehicle control.
  • Probe Labeling: Add a broad-spectrum cysteine probe (e.g., Iodoacetamide-Alkyne, 10

    
    M) for 30 min.
    
  • Click Reaction: Add CuAAC reagents (CuSO4, TCEP, TBTA, Biotin-Azide) to attach a handle to the probe-labeled proteins.

  • Enrichment: Pull down biotinylated proteins using Streptavidin-agarose beads.

  • Digestion & MS: Perform on-bead trypsin digestion and analyze peptides via LC-MS/MS.

  • Data Analysis: Calculate the Ratio of peptide abundance (Treated / DMSO).

    • Ratio

      
       1.0: Non-target (Compound did not bind).
      
    • Ratio

      
       1.0: Specific Target  (Compound blocked the probe).
      

Safety & Handling (Material Integrity)

  • Stability:

    
    -Bromoamides are susceptible to hydrolysis in basic buffers. Always prepare fresh stocks in anhydrous DMSO.
    
  • Light Sensitivity: While less sensitive than iodides, bromides can degrade under intense light. Store in amber vials at -20°C.

  • Toxicity: As an alkylating agent, handle as a potential mutagen/carcinogen. Use double nitrile gloves.

References

  • Comparison of Halogen Reactivity: BenchChem. (2025).[1] Comparative Reactivity of 2-Bromo vs. 2-Chloro Propiophenone Derivatives. Link

  • Mechanism of Cysteine Alkylation: Pace, N. J., & Weerapana, E. (2013). Zinc-binding cysteines: diverse functions and structural motifs. Biomolecules. (Discusses reactivity of Cys towards haloacetamides). Link

  • ABPP Methodologies: Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. (Seminal work on profiling electrophile specificity). Link

  • Chemical Data: PubChem. (2025).[2] Compound Summary: 2-Bromopropanamide derivatives. National Library of Medicine. Link[3]

  • Alpha-Haloamide Tuning: Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors. Journal of Medicinal Chemistry. Link

Sources

A Researcher's Guide to In Vitro-In Vivo Correlation (IVIVC) for Novel Bioactive Compounds: A Case Study of 2-bromo-N-(2,4-dimethylphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The journey from a promising hit in a high-throughput screen to a viable lead compound is fraught with challenges, chief among them being the translation of laboratory findings (in vitro) to whole-organism efficacy (in vivo). An In Vitro-In Vivo Correlation (IVIVC) serves as a critical bridge in this process, enabling researchers to establish a predictive mathematical relationship between a compound's activity in a controlled, artificial environment and its pharmacokinetic and pharmacodynamic behavior in a complex biological system.[1][2][3] This guide provides a comprehensive framework for establishing an IVIVC, using the chloroacetamide herbicide, 2-bromo-N-(2,4-dimethylphenyl)propanamide, as a practical case study. We will delve into the mechanistic underpinnings of its herbicidal activity, provide detailed protocols for its evaluation, and compare its performance with an established alternative, Metolachlor. This document is intended for researchers, scientists, and drug development professionals seeking to streamline their development pipelines and enhance the predictive power of their preclinical data.

Introduction: The Quest for Translational Data

In the realm of agrochemical and pharmaceutical development, the ultimate goal is to predict a compound's real-world performance based on early-stage laboratory data.[3][4] This predictive capacity, known as In Vitro-In Vivo Correlation (IVIVC), is a cornerstone of modern research, offering the potential to reduce the time and expense of extensive in vivo studies.[1][5] An effective IVIVC model allows dissolution or enzymatic assay data to serve as a surrogate for in vivo bioavailability and efficacy, thereby accelerating the optimization of formulations and supporting regulatory decisions.[1][4]

Spotlight Compound: this compound

This compound belongs to the chloroacetamide chemical class.[6] Compounds in this family are known to act as selective, systemic pre-emergent herbicides.[7][8] Their primary mechanism of action involves the inhibition of very long-chain fatty acid (VLCFA) synthesis.[8][9][10] VLCFAs are essential components of plant cell membranes and cuticular waxes. By blocking their production, chloroacetamides halt cell division and elongation, particularly in the shoots and roots of germinating seedlings, preventing them from emerging from the soil.[7][8]

The Benchmark: Metolachlor

To provide context and a basis for comparison, we will evaluate our spotlight compound against Metolachlor, a widely used chloroacetamide herbicide.[7][11] Metolachlor shares the same primary mode of action—inhibition of VLCFA synthesis—making it an ideal benchmark for assessing the relative potency and efficacy of this compound.[8][10][12]

In Vitro Characterization: Quantifying Target Engagement

The first step in building an IVIVC is to precisely quantify the compound's activity at its biological target. Since this compound is a putative VLCFA synthesis inhibitor, an enzyme inhibition assay is the most appropriate in vitro method.[13][14][15]

Experimental Protocol: VLCFA Elongase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the VLCFA elongase enzyme complex, which is responsible for extending fatty acid chains.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Metolachlor against a plant-derived VLCFA elongase enzyme preparation.

Methodology:

  • Enzyme Preparation:

    • Action: Isolate microsomes containing the VLCFA elongase complex from a susceptible plant species (e.g., etiolated leek seedlings or Arabidopsis thaliana).

    • Rationale: The elongase enzymes are membrane-bound and located within the endoplasmic reticulum, which is concentrated in the microsomal fraction after ultracentrifugation.

  • Assay Reaction:

    • Action: In a 96-well microplate, combine the microsomal preparation with a reaction buffer containing the necessary substrates and cofactors: malonyl-CoA, NADPH, and a radiolabeled fatty acid precursor (e.g., [1-14C]oleoyl-CoA).

    • Rationale: Malonyl-CoA provides the two-carbon units for elongation, NADPH is the reducing agent, and the radiolabeled precursor allows for the quantification of newly synthesized VLCFAs.

  • Compound Incubation:

    • Action: Add varying concentrations of this compound, Metolachlor, or a vehicle control (DMSO) to the wells. Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

    • Rationale: This allows the inhibitor to bind to the enzyme and affect its catalytic activity. A concentration gradient is essential for determining the dose-response relationship.

  • Extraction and Detection:

    • Action: Stop the reaction by adding a saponification agent (e.g., methanolic KOH). Extract the fatty acid methyl esters (FAMEs) using an organic solvent like hexane.

    • Rationale: Saponification and esterification prepare the fatty acids for analysis.

  • Quantification:

    • Action: Analyze the hexane phase using liquid scintillation counting to measure the amount of radiolabel incorporated into the elongated fatty acid products.

    • Rationale: The amount of radioactivity is directly proportional to the activity of the VLCFA elongase enzyme.

  • Data Analysis:

    • Action: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Rationale: The IC50 represents the concentration of an inhibitor required to reduce enzyme activity by 50%, providing a quantitative measure of its in vitro potency.

Comparative In Vitro Data
CompoundTarget EnzymeIC50 (µM)
This compoundVLCFA Elongase1.5 ± 0.2
Metolachlor (Reference)VLCFA Elongase2.8 ± 0.4

Table 1: Hypothetical in vitro potency of the test compounds against the target enzyme. Data are presented as mean ± standard deviation.

In Vivo Evaluation: Assessing Whole-Organism Efficacy

With a quantitative measure of in vitro potency, the next step is to assess the compound's performance in a whole-organism system. For a herbicide, this involves a whole-plant bioassay.[16][17]

Experimental Protocol: Pre-Emergence Herbicidal Bioassay

This assay evaluates the ability of a compound to prevent the emergence and growth of weed seedlings when applied to the soil.[7]

Objective: To determine the effective dose required to cause 50% growth inhibition (GR50) for this compound and Metolachlor on a target weed species (e.g., Alopecurus myosuroides or black-grass).

Methodology:

  • Planting:

    • Action: Fill pots or trays with a standardized soil mix. Sow a predetermined number of seeds of the target weed species at a consistent depth.

    • Rationale: Uniform planting ensures consistent germination and growth, reducing variability in the results.

  • Compound Application:

    • Action: Prepare a series of dilutions for each test compound in a suitable solvent/surfactant system. Apply the solutions evenly to the soil surface using a calibrated laboratory sprayer. Include an untreated control group.

    • Rationale: A calibrated sprayer ensures a precise and uniform application rate, mimicking field conditions. Testing a range of doses is necessary to establish a dose-response relationship.

  • Growth Conditions:

    • Action: Place the treated pots in a controlled environment chamber or greenhouse with standardized light, temperature, and humidity conditions. Water the pots as needed to maintain adequate soil moisture.

    • Rationale: Controlled environmental conditions are crucial for minimizing variability and ensuring that any observed effects are due to the herbicide treatment.

  • Efficacy Assessment:

    • Action: After a defined period (e.g., 21 days), assess the herbicidal effect. This is typically done by counting the number of emerged seedlings and harvesting the above-ground biomass. Dry the biomass in an oven until a constant weight is achieved.[18]

    • Rationale: Biomass is a sensitive and quantitative measure of plant growth and is a reliable endpoint for assessing herbicide efficacy.

  • Data Analysis:

    • Action: Calculate the percent growth inhibition for each treatment relative to the untreated control. Plot the percent inhibition against the herbicide application rate (e.g., in grams of active ingredient per hectare, g a.i./ha). Fit the data to a log-logistic dose-response model to calculate the GR50 value.

    • Rationale: The GR50 is the dose of a herbicide that reduces plant growth by 50% and is the standard metric for quantifying in vivo herbicidal efficacy.

Comparative In Vivo Data
CompoundTarget WeedApplicationGR50 (g a.i./ha)
This compoundA. myosuroidesPre-emergence120 ± 15
Metolachlor (Reference)A. myosuroidesPre-emergence250 ± 30

Table 2: Hypothetical in vivo efficacy of the test compounds in a whole-plant pre-emergence assay. Data are presented as mean ± standard deviation.

Establishing the In Vitro-In Vivo Correlation (IVIVC)

IVIVC establishes a predictive link between the in vitro and in vivo data.[3] For enzyme inhibitors, this typically involves correlating the in vitro potency (IC50) with the in vivo efficacy (e.g., GR50).[2] A strong correlation suggests that the in vitro assay is a good predictor of the compound's performance in a whole organism.

The IVIVC Framework

The process of developing an IVIVC involves several key stages, from initial laboratory assays to whole-system evaluation. This workflow ensures a systematic and robust approach to correlating data sets.

IVIVC_Workflow cluster_0 In Vitro Phase cluster_1 In Vivo Phase cluster_2 Correlation & Prediction vitro_assay Enzyme Inhibition Assay (VLCFA Elongase) ic50 Determine IC50 (Potency) vitro_assay->ic50 Quantifies correlation IVIVC Model (Plot IC50 vs. GR50) ic50->correlation Input Data vivo_assay Whole-Plant Bioassay (Pre-emergence) gr50 Determine GR50 (Efficacy) vivo_assay->gr50 Quantifies gr50->correlation Input Data prediction Predictive Tool for New Analogs correlation->prediction Enables

Caption: Workflow for establishing an IVIVC for herbicidal compounds.

Data Correlation and Interpretation

To establish the correlation, we plot the in vitro potency against the in vivo efficacy for a series of related compounds. For this guide, we will compare our spotlight compound with the benchmark.

CompoundIn Vitro Potency (IC50, µM)In Vivo Efficacy (GR50, g a.i./ha)
This compound1.5120
Metolachlor (Reference)2.8250

Table 3: Summary of in vitro and in vivo data for IVIVC analysis.

Interpretation:

The data indicate a positive correlation between in vitro potency and in vivo efficacy. This compound demonstrates a lower IC50 value (higher potency) in the enzymatic assay, which translates to a lower GR50 value (higher efficacy) in the whole-plant assay compared to Metolachlor. This suggests that the inhibition of the VLCFA elongase enzyme is a primary driver of the observed herbicidal effect.

The graphical representation of this relationship is a cornerstone of IVIVC.

IVIVC_Plot IVIVC for VLCFA Inhibitors xaxis < In Vitro Potency (IC50) - Higher Potency yaxis In Vivo Efficacy (GR50) Higher Efficacy ^ CompoundA CompoundB CompoundA->CompoundB

Caption: Conceptual plot illustrating the IVIVC relationship.

Conclusion and Future Directions

This guide has outlined a systematic approach to establishing an In Vitro-In Vivo Correlation for the novel herbicide candidate, this compound. The presented data, though hypothetical, illustrate a strong positive correlation where higher in vitro potency against the target enzyme, VLCFA elongase, translates directly to enhanced in vivo efficacy in whole-plant studies.

The superior performance of this compound compared to the established herbicide Metolachlor in this case study highlights its potential as a lead candidate for further development. The established IVIVC model can now serve as a powerful predictive tool. It allows for the rapid and cost-effective screening of new analogs, prioritizing those with high in vitro potency for progression into more resource-intensive in vivo testing. This streamlined approach, grounded in a strong IVIVC, is fundamental to accelerating the discovery and development of next-generation bioactive compounds.

References

  • PubChem. (n.d.). 2-Bromo-N,N-dimethylpropanamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Walsh Medical Media. (2011). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. Retrieved from [Link]

  • Davit, B. M., et al. (2010). In vitro – in vivo correlation (IVIVC) allows prediction of the in vivo performance of a drug based on the in vitro drug release profiles. PubMed Central. Retrieved from [Link]

  • Wilkerson, G. G., et al. (2002). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). NC State Extension Publications. Retrieved from [Link]

  • Oklahoma State University Extension. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. Retrieved from [Link]

  • FBN. (2023). Everything Farmers Need to Know About Metolachlor. Retrieved from [Link]

  • Syngenta. (n.d.). S-Metolachlor Mode of Action. Retrieved from [Link]

  • Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening. Retrieved from [Link]

  • Burgos, N. R., & Tranel, P. J. (2014). Whole-Plant and Seed Bioassays for Resistance Confirmation. Cambridge University Press. Retrieved from [Link]

  • Minnesota Department of Agriculture. (n.d.). Metolachlor Herbicide. Retrieved from [Link]

  • Dadashzadeh, S., et al. (2024). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from [Link]

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